Eugenol rutinoside
Description
Properties
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O11/c1-4-5-11-6-7-12(13(8-11)29-3)32-22-20(28)18(26)16(24)14(33-22)9-30-21-19(27)17(25)15(23)10(2)31-21/h4,6-8,10,14-28H,1,5,9H2,2-3H3/t10-,14+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUPPNGCEAQRSV-XCPHWCDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eugenol Rutinoside: A Technical Guide to Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol, a phenolic phenylpropanoid, is a well-documented bioactive compound with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties. It is a major component of the essential oils of several aromatic plants. In nature, eugenol often exists in a glycosylated form, where it is conjugated with one or more sugar moieties. One such derivative is eugenol rutinoside (eugenol-O-β-D-rutinoside), a glycoside that enhances the water solubility and stability of eugenol, potentially influencing its bioavailability and metabolic fate. These glycosides can serve as a stored precursor, releasing the volatile aglycone in response to specific developmental or environmental triggers. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound and related eugenol glycosides.
Natural Sources and Distribution of Eugenol and its Glycosides
Eugenol is widely distributed in the plant kingdom, with particularly high concentrations found in the family Myrtaceae and Lamiaceae. While specific quantitative data for this compound is limited in publicly available literature, the presence of eugenol glycosides has been reported in several species. The distribution of eugenol, and by extension its glycosides, can vary significantly between different plant parts.
| Plant Species | Family | Plant Part | Eugenol Concentration (% of Essential Oil) | Reference |
| Syzygium aromaticum (Clove) | Myrtaceae | Flower Buds | 80-90% | [1] |
| Syzygium aromaticum (Clove) | Myrtaceae | Leaves | 82-88% | [1] |
| Syzygium aromaticum (Clove) | Myrtaceae | Stems | 90-95% | [2] |
| Ocimum basilicum (Sweet Basil) | Lamiaceae | Leaves, Inflorescences | Varies with chemotype | [3] |
| Ocimum tenuiflorum (Holy Basil) | Lamiaceae | Leaves, Inflorescences | Varies with chemotype | [3] |
| Ocimum gratissimum (African Basil) | Lamiaceae | Leaves | High in some chemotypes | [1] |
| Cinnamomum verum (Cinnamon) | Lauraceae | Leaves | High | [1] |
| Myristica fragrans (Nutmeg) | Myristicaceae | Seed | Present | [1] |
| Pimenta dioica (Allspice) | Myrtaceae | Fruit | Present | [1] |
Note: The presence of eugenol is a strong indicator of the potential presence of its glycosidic forms, including this compound, as plants utilize glycosylation for the storage and transport of such compounds. For instance, eugenol glycosides have been detected in sweet basil (Ocimum basilicum).[3]
Biosynthesis of Eugenol Glycosides
The biosynthesis of eugenol proceeds via the shikimate pathway, a major metabolic route in plants for the synthesis of aromatic compounds. The pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce coniferyl alcohol, a key precursor.[4][5] The final step in eugenol formation involves the reduction of a coniferyl alcohol ester.
The glycosylation of eugenol to form this compound involves the action of specific glycosyltransferases (GTs). These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose or UDP-rhamnose, to the hydroxyl group of eugenol. The formation of a rutinoside suggests a two-step glycosylation process, first with glucose followed by rhamnose, or the transfer of a pre-assembled rutinose disaccharide. While the specific enzymes responsible for the synthesis of this compound have not been fully characterized, the general pathway for the formation of phenylpropanoid glycosides is well-established.
Experimental Protocols
Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not widely published. However, methodologies developed for the analysis of eugenol and other phenolic glycosides can be readily adapted.
Extraction of Eugenol Glycosides
Objective: To extract eugenol glycosides from plant material.
Methodology:
-
Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. Dried material should be ground to a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in a polar solvent such as methanol or a methanol:water mixture (e.g., 80:20 v/v) at room temperature with constant agitation for 24-48 hours.
-
Alternatively, use accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) to improve efficiency.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then a paper filter (e.g., Whatman No. 1) to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the glycosides.
-
-
Defatting (if necessary): For plant materials with high lipid content, the concentrated extract can be partitioned with a non-polar solvent like hexane or petroleum ether to remove fats and waxes. The polar layer containing the glycosides is retained.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude extract.
Methodology:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove highly polar compounds.
-
Elute the glycosides with increasing concentrations of methanol in water. Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Column Chromatography:
-
Pack a column with a suitable stationary phase, such as silica gel or a reversed-phase material (C18).
-
Apply the concentrated extract to the top of the column.
-
Elute with a gradient of solvents. For silica gel, a gradient of increasing polarity (e.g., chloroform:methanol) is typically used. For C18, a gradient of decreasing polarity (e.g., water:methanol or water:acetonitrile) is employed.
-
Collect fractions and analyze for the presence of this compound.
-
-
Preparative HPLC:
-
For final purification, use a preparative HPLC system with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and methanol or acetonitrile.
-
Monitor the elution at a suitable UV wavelength (e.g., ~280 nm for the phenylpropanoid chromophore) and collect the peak corresponding to this compound.
-
Quantification of this compound
Objective: To determine the concentration of this compound in a sample.
Methodology:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Mass Spectrometry (HPLC-MS)
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, for example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by re-equilibration.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
-
Detection:
-
DAD: Monitor at the UV absorbance maximum for eugenol derivatives, typically around 280 nm.
-
MS: Use an electrospray ionization (ESI) source in negative ion mode. The expected [M-H]⁻ ion for this compound (C22H32O11) would be at m/z 471.18. Tandem MS (MS/MS) can be used for structural confirmation by observing the fragmentation pattern (e.g., loss of the rhamnose and glucose moieties).
-
-
-
Quantification:
-
Prepare a calibration curve using a purified and quantified standard of this compound.
-
Inject a known volume of the sample extract and the standards into the HPLC system.
-
Calculate the concentration of this compound in the sample by comparing the peak area to the calibration curve.
-
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature regarding signaling pathways that are directly modulated by this compound. Research has primarily focused on the biological activities of the aglycone, eugenol.
Below are diagrams illustrating a general experimental workflow for the extraction and analysis of eugenol glycosides and the biosynthesis pathway of eugenol.
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Proposed biosynthetic pathway of this compound from phenylalanine.
References
- 1. Method development for eugenol concentration in Ocimum species [wisdomlib.org]
- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 3. Sweet Basil Has Distinct Synthases for Eugenol Biosynthesis in Glandular Trichomes and Roots with Different Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myttex.net [myttex.net]
- 5. lakeland.edu [lakeland.edu]
The Biosynthesis of Eugenol Rutinoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol, a phenylpropene, is a volatile aromatic compound found in a variety of plants, most notably in cloves (Syzygium aromaticum), basil (Ocimum basilicum), and cinnamon (Cinnamomum verum). It is widely utilized in the food, fragrance, and pharmaceutical industries for its characteristic aroma and diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. In plants, eugenol and other volatile compounds are often glycosylated. This process increases their water solubility, chemical stability, and reduces their volatility and potential toxicity, allowing for their storage in vacuoles. One such glycosylated form is eugenol rutinoside, a molecule where eugenol is attached to the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for the scientific community.
Core Biosynthetic Pathway of Eugenol
The biosynthesis of eugenol begins with the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine, the primary precursors for a vast array of plant secondary metabolites.
The pathway from these precursors to eugenol involves a series of enzymatic reactions catalyzed by several key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL): These enzymes catalyze the non-oxidative deamination of L-phenylalanine and L-tyrosine to cinnamic acid and p-coumaric acid, respectively.[1]
-
Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce p-coumaric acid.
-
p-Coumarate 3-Hydroxylase (C3H): This enzyme hydroxylates p-coumaric acid to yield caffeic acid.[1]
-
Caffeic Acid O-Methyltransferase (COMT): This enzyme methylates the hydroxyl group of caffeic acid to produce ferulic acid.[1]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates ferulic acid by ligating it to Coenzyme A, forming feruloyl-CoA.[1]
-
Cinnamoyl-CoA Reductase (CCR): CCR reduces feruloyl-CoA to coniferaldehyde.[1]
-
Cinnamyl Alcohol Dehydrogenase (CAD): This enzyme reduces coniferaldehyde to coniferyl alcohol.[1]
-
Coniferyl Alcohol Acetyltransferase (CFAT): CFAT acetylates coniferyl alcohol to form coniferyl acetate.
-
Eugenol Synthase (EGS): This enzyme catalyzes the final step in eugenol biosynthesis, the reduction of coniferyl acetate to eugenol.
Glycosylation of Eugenol to this compound
The formation of this compound is a two-step glycosylation process involving UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-glucose or UDP-rhamnose, to an acceptor molecule.
Step 1: Glucosylation of Eugenol
The first step is the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of eugenol, forming eugenol-β-D-glucoside. This reaction is catalyzed by a UDP-glucosyltransferase (UGT).
Eugenol + UDP-Glucose → Eugenol-β-D-glucoside + UDP
Several UGTs have been shown to glucosylate eugenol. For instance, a UGT from Catharanthus roseus, CaUGT2, has demonstrated the ability to catalyze the production of eugenyl glucoside from eugenol. In tea plants (Camellia sinensis), CsUGT78A15 has been implicated in the biosynthesis of eugenol glucoside, particularly under cold stress conditions.
Step 2: Rhamnosylation of Eugenol-β-D-glucoside (Putative)
The second step involves the transfer of a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the glucose moiety of eugenol-β-D-glucoside, forming this compound. This reaction is catalyzed by a UDP-rhamnosyltransferase (RhaT).
Eugenol-β-D-glucoside + UDP-Rhamnose → Eugenol-β-rutinoside + UDP
While a specific rhamnosyltransferase that acts on eugenol-β-D-glucoside has not been definitively characterized in the literature, the existence of such enzymes is well-established for other plant secondary metabolites, particularly flavonoids. For example, the enzyme flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159) catalyzes the transfer of rhamnose to a flavonoid-3-O-glucoside to form a rutinoside. It is highly probable that a similar UGT exists for the final step in this compound biosynthesis.
Quantitative Data
Quantitative data on the levels of eugenol and its glycosides can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
| Plant Species | Tissue | Compound | Concentration | Reference |
| Syzygium aromaticum (Clove) | Flower Bud | Eugenol | 79.74% - 97.24% of essential oil | [2] |
| Ocimum basilicum (Basil) | Leaf | Eugenol | Varies with cultivar | [3][4] |
| Transgenic Aspen (Populus sp.) | Leaf | Eugenol | Up to 7-fold increase over wild-type | [5] |
| Transgenic Aspen (Populus sp.) | Leaf | Eugenol Glycosides | Up to 22-fold increase over wild-type | [5] |
Experimental Protocols
Extraction and Quantification of Eugenol and its Glycosides
This protocol outlines a general procedure for the extraction and analysis of eugenol and its glycosylated forms from plant material.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge
-
HPLC system with a C18 column and UV or MS detector
-
Eugenol and eugenol glycoside standards
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of 80% methanol. Vortex vigorously for 1 minute and then sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample onto a C18 column. A typical mobile phase gradient could be water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B). The gradient can be optimized for the separation of eugenol and its glycosides. Detection can be performed using a UV detector at approximately 280 nm or a mass spectrometer for more sensitive and specific detection.
-
Quantification: Create a standard curve using authentic standards of eugenol and any available eugenol glycosides to quantify their concentrations in the plant extracts.
References
- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Eugenol ... preview & related info | Mendeley [mendeley.com]
- 3. EC 2.4.1.236 - flavanone 7-O-glucoside 2''-O-beta-L-rhamnosyltransferase. [ebi.ac.uk]
- 4. KEGG REACTION: R07337 [genome.jp]
- 5. researchgate.net [researchgate.net]
Eugenol Rutinoside: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of eugenol rutinoside, a glycosidic derivative of the well-known phenylpropanoid, eugenol. While eugenol is a major component of several essential oils, particularly from cloves, and has been extensively studied for its diverse biological activities, this compound is not a naturally occurring compound in plants. Its first and only documented isolation was as a product of biotransformation. This guide details the pioneering experiment that led to its discovery, outlines the experimental protocols for its production and purification, and presents its key characteristics. Furthermore, it touches upon the broader context of eugenol glycosides and their potential pharmacological significance.
Discovery and First Isolation
This compound (CAS Registry Number: 138772-01-7; Molecular Formula: C₂₂H₃₂O₁₁) was first identified and isolated in 1992 by a team of researchers led by Y. Orihara. The discovery was not the result of direct extraction from a plant source, but rather a product of biotransformation. In their seminal study published in Phytochemistry, Orihara and his colleagues investigated the metabolic fate of eugenol when introduced to a suspension culture of Eucalyptus perriniana cells. This process of using living cells to chemically modify a substrate is a powerful tool in generating novel compounds.
The researchers fed eugenol to a jar fermentor culture of E. perriniana and subsequently analyzed the culture medium for metabolites. Through meticulous extraction and chromatographic separation, they successfully isolated and identified a new compound, which they named eugenyl β-rutinoside. This discovery was significant as it represented the first report of rhamnosylation—the enzymatic addition of a rhamnose sugar moiety—of eugenol by plant cell cultures.
Experimental Protocols
The following sections provide a detailed methodology for the biotransformation of eugenol and the subsequent isolation and purification of this compound, based on the pioneering work of Orihara et al. (1992).
Cell Culture and Biotransformation
-
Cell Line: Suspension cultured cells of Eucalyptus perriniana.
-
Culture Medium: Murashige and Skoog (MS) medium supplemented with 3% sucrose and 10⁻⁶ M 2,4-dichlorophenoxyacetic acid (2,4-D).
-
Cultivation Conditions: The cells were subcultured every 14 days and grown in a 5-liter jar fermentor containing 4 liters of the medium. The culture was maintained at 25°C with aeration at 1 vvm (volume of air per volume of medium per minute) and agitation at 100 rpm.
-
Substrate Administration: After 10 days of cultivation, a solution of eugenol in ethanol was added to the culture to a final concentration of 100 mg/l.
-
Incubation: The culture was incubated for an additional 4 days under the same conditions to allow for the biotransformation of eugenol.
Extraction and Isolation
-
Initial Extraction: After the incubation period, the culture medium was separated from the cells by filtration. The filtrate was then passed through a column of Amberlite XAD-2 resin. The column was washed with water and the adsorbed metabolites were eluted with methanol.
-
Solvent Partitioning: The methanolic eluate was concentrated and partitioned between ethyl acetate and water. The aqueous layer, containing the polar glycosides, was retained.
-
Column Chromatography: The aqueous layer was concentrated and subjected to column chromatography on silica gel. The column was eluted with a solvent system of chloroform-methanol-water in a stepwise gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the desired glycosides were further purified by preparative HPLC on a C18 column using a methanol-water gradient to yield pure this compound.
Characterization of this compound
The structure of the isolated this compound was elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
While the full detailed spectra from the original publication are not widely available, the structural confirmation would have relied on the following key analyses:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are fundamental for determining the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show characteristic signals for the eugenol aglycone (the aromatic protons, the methoxy group, and the allyl group) and the two sugar moieties (rutinose, which is composed of rhamnose and glucose). The ¹³C NMR spectrum would complement this by showing the chemical shifts of all carbon atoms in the molecule, confirming the presence of both the eugenol and rutinose units. The coupling constants observed in the ¹H NMR spectrum would help to establish the stereochemistry of the glycosidic linkages.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. For this compound (C₂₂H₃₂O₁₁), the expected molecular weight is approximately 472.48 g/mol .
Quantitative Data
The yield and purity of the isolated this compound were not explicitly stated in the abstract of the original publication. However, for drug development and research purposes, these are critical parameters that would be determined during the isolation process. Purity is typically assessed by HPLC, where a single, sharp peak indicates a high degree of purity.
| Parameter | Description |
| Molecular Formula | C₂₂H₃₂O₁₁ |
| Molecular Weight | 472.48 g/mol |
| CAS Number | 138772-01-7 |
| Appearance | Typically a white or off-white powder. |
| Solubility | Expected to be more water-soluble than eugenol due to the presence of the polar sugar moiety. Soluble in methanol, ethanol, and DMSO. |
| Source | Biotransformation product from Eucalyptus perriniana cell culture fed with eugenol. Also found in the herb Leonurus artemisia. Commercially available as a standard. |
Biological Activity and Potential Applications
To date, there is a significant lack of research into the specific biological activities of this compound. The vast majority of pharmacological studies have focused on its aglycone, eugenol. Eugenol is well-documented to possess a wide range of biological activities, including:
-
Antimicrobial: Effective against a broad spectrum of bacteria and fungi.
-
Anti-inflammatory: Modulates inflammatory pathways.
-
Antioxidant: Scavenges free radicals and reduces oxidative stress.
-
Analgesic: Possesses pain-relieving properties.
-
Anticancer: Has shown potential in inhibiting the growth of various cancer cell lines.
The glycosylation of a compound like eugenol can significantly alter its pharmacokinetic properties, such as solubility, stability, and bioavailability. The addition of a sugar moiety generally increases water solubility, which can be advantageous for drug delivery. However, it can also impact the molecule's ability to cross cell membranes and interact with biological targets.
It is hypothesized that this compound may act as a prodrug, being hydrolyzed by enzymes in the body to release the active eugenol. Further research is needed to investigate the specific pharmacological profile of this compound and to determine if it offers any therapeutic advantages over eugenol itself.
Conclusion and Future Directions
The discovery of this compound through biotransformation highlights a valuable method for generating novel derivatives of known bioactive compounds. While the initial isolation and characterization have been established, there is a clear need for further research to fully elucidate the pharmacological profile of this compound. Future studies should focus on:
-
Biological Screening: A comprehensive screening of this compound for a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.
-
Pharmacokinetic Studies: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to investigate its potential as a prodrug for eugenol.
-
Mechanism of Action Studies: If biological activity is identified, further research will be necessary to understand the underlying molecular mechanisms.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound, providing the essential details of its discovery and isolation, and outlining the critical areas for future investigation.
Spectroscopic Profile of Eugenol Rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for eugenol rutinoside, a phenylpropanoid diglycoside. The information presented herein is crucial for the identification, characterization, and quality control of this natural compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, along with the experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Eugenol Moiety | |||
| 2 | 6.91 | d | 1.8 |
| 5 | 6.74 | d | 8.1 |
| 6 | 6.84 | dd | 8.1, 1.8 |
| 7 | 3.39 | d | 6.7 |
| 8 | 5.99 | m | |
| 9 | 5.09, 5.06 | m | |
| OCH₃ | 3.86 | s | |
| Glucosyl Moiety (Inner) | |||
| 1' | 4.96 | d | 7.5 |
| 2' | 3.51 | m | |
| 3' | 3.46 | m | |
| 4' | 3.41 | m | |
| 5' | 3.49 | m | |
| 6'a | 4.09 | dd | 11.8, 2.0 |
| 6'b | 3.73 | dd | 11.8, 5.7 |
| Glucosyl Moiety (Outer) | |||
| 1'' | 4.51 | d | 7.8 |
| 2'' | 3.29 | m | |
| 3'' | 3.38 | m | |
| 4'' | 3.24 | m | |
| 5'' | 3.22 | m | |
| 6''a | 3.86 | dd | 11.7, 2.2 |
| 6''b | 3.68 | dd | 11.7, 5.8 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ) in ppm |
| Eugenol Moiety | |
| 1 | 149.6 |
| 2 | 113.8 |
| 3 | 146.9 |
| 4 | 136.6 |
| 5 | 122.0 |
| 6 | 117.2 |
| 7 | 40.8 |
| 8 | 139.3 |
| 9 | 116.3 |
| OCH₃ | 56.5 |
| Glucosyl Moiety (Inner) | |
| 1' | 103.4 |
| 2' | 75.0 |
| 3' | 77.9 |
| 4' | 71.6 |
| 5' | 76.2 |
| 6' | 69.9 |
| Glucosyl Moiety (Outer) | |
| 1'' | 104.9 |
| 2'' | 74.9 |
| 3'' | 77.8 |
| 4'' | 71.4 |
| 5'' | 77.7 |
| 6'' | 62.5 |
Mass Spectrometry (MS)
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 511.1735 | 511.1731 |
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorptions of Eugenol (as a reference)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3500 | O-H stretch (phenolic) |
| ~3075 | =C-H stretch (aromatic and vinyl) |
| ~2975, 2840 | C-H stretch (aliphatic) |
| ~1638 | C=C stretch (alkene) |
| ~1604, 1514 | C=C stretch (aromatic) |
| ~1268, 1034 | C-O stretch |
| ~913 | =C-H bend (out-of-plane) |
The IR spectrum of this compound is expected to show a broad and intense O-H stretching band around 3400 cm⁻¹ due to the multiple hydroxyl groups of the sugar moieties. The C-O stretching region between 1000 and 1200 cm⁻¹ would also be significantly more complex compared to eugenol.
Experimental Protocols
The data presented in this guide were obtained following the methodologies outlined below.
Isolation of this compound
This compound was isolated from the buds of Syzygium aromaticum (clove). The dried buds were powdered and extracted with 80% aqueous methanol at room temperature. The resulting extract was concentrated under reduced pressure. The concentrated extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, containing the polar glycosides, was subjected to column chromatography on a macroporous adsorbent resin, eluting with a gradient of ethanol in water. Fractions containing the target compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
NMR spectra were recorded on a Bruker AVANCE-500 spectrometer. ¹H and ¹³C NMR spectra were acquired at 500 MHz and 125 MHz, respectively. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.
Mass Spectrometry
High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode.
Infrared Spectroscopy
A general protocol for obtaining an IR spectrum of a solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is as follows:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
An In-depth Technical Guide on the Physical and Chemical Properties of Eugenol Rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol rutinoside, a naturally occurring phenylpropanoid glycoside, is a compound of growing interest in the scientific community. As a derivative of eugenol, a well-documented bioactive molecule, this compound holds potential for various applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structure, spectral characteristics, and solubility. It also delves into its natural sources and potential, though currently underexplored, biological activities, drawing comparisons with its aglycone, eugenol. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.
Chemical Structure and Properties
This compound, with the chemical formula C₂₂H₃₂O₁₁, consists of a eugenol aglycone linked to a rutinoside sugar moiety. Rutinose is a disaccharide composed of rhamnose and glucose. The molecular weight of this compound is approximately 472.48 g/mol .[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₂O₁₁ | [1][2] |
| Molecular Weight | 472.48 g/mol | [1][2] |
| CAS Number | 138772-01-7 | |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Boiling Point | 690.7±55.0 °C at 760 mmHg (Predicted) | |
| Density | 1.4±0.1 g/cm³ (Predicted) | |
| Flash Point | 371.5±31.5 °C (Predicted) | |
| LogP | 1.67 (Predicted) |
Note: Some physical properties, such as boiling point, density, and flash point, are predicted values and have not been experimentally determined in the available literature.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. While comprehensive experimental spectral data is not widely available in public databases, its isolation and characterization have been reported in scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound was confirmed through extensive 1D- and 2D-NMR spectroscopy upon its isolation from Leonurus persicus.[4] Though the specific chemical shifts were not detailed in the abstract, this publication is a key reference for the complete structural assignment of the molecule.
Other Spectroscopic Data
Natural Occurrence and Isolation
This compound has been identified as a natural constituent in at least two plant species:
-
Leonurus persicus : From the aerial parts of this plant, eugenol β-rutinoside was isolated alongside several iridoid glucosides.[4]
-
Dendropanax dentiger : This compound is also found in this plant species.[1]
Experimental Protocol: General Approach to Isolation
While a specific, detailed protocol for the isolation of this compound is not fully outlined in the readily available literature, a general methodology for the extraction and isolation of glycosides from plant material can be described. This typically involves the following steps:
References
Stability of Eugenol Rutinoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of eugenol rutinoside under various conditions. Due to the limited availability of direct stability data for this compound, this guide leverages data from structurally similar and well-researched phenolic rutinosides, such as rutin and hesperidin, as predictive models. The principles and methodologies outlined herein are intended to guide researchers in designing and executing robust stability studies for this compound and related glycosidic compounds.
Introduction to this compound and its Stability
This compound is a glycosidic derivative of eugenol, a widely known phenolic compound. The attachment of a rutinoside (a disaccharide composed of rhamnose and glucose) moiety to the eugenol backbone significantly alters its physicochemical properties, including solubility and bioavailability. Understanding the stability of the glycosidic bond and the overall molecule is critical for its development as a potential therapeutic agent or functional ingredient. Degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts.
The primary factors influencing the stability of phenolic glycosides like this compound include pH, temperature, light, and the presence of enzymes. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Chemical Structure of this compound
The chemical structure of this compound is fundamental to understanding its stability. The molecule consists of the eugenol aglycone linked to a rutinoside sugar moiety via a glycosidic bond.
Caption: Chemical structure of this compound.
Stability of Phenolic Rutinosides Under Different Conditions
The stability of this compound can be inferred from studies on other phenolic rutinosides. The following sections summarize the expected stability profile based on this analogous data.
Effect of pH
The pH of the environment is a critical factor affecting the stability of the glycosidic bond. Generally, phenolic glycosides are more stable in acidic to neutral conditions and are susceptible to degradation under alkaline conditions.[1][2]
Table 1: Expected pH Stability of this compound (based on analogous compounds)
| pH Range | Condition | Expected Stability | Primary Degradation Pathway | Reference |
| 1-3 | Acidic | Generally Stable | Slow hydrolysis of the glycosidic bond may occur over extended periods or at elevated temperatures. | [2] |
| 4-7 | Neutral | High Stability | Minimal degradation expected. | [1] |
| 8-11 | Alkaline | Unstable | Rapid hydrolysis of the glycosidic bond, leading to the formation of eugenol and rutinose. Oxidation of the aglycone may also occur. | [1] |
Effect of Temperature
Elevated temperatures can accelerate the degradation of phenolic rutinosides, primarily through hydrolysis of the glycosidic bond. The rate of degradation is often dependent on the pH of the medium.
Table 2: Expected Thermal Stability of this compound (based on analogous compounds)
| Temperature Range | Condition | Expected Stability | Primary Degradation Pathway | Reference |
| 4-25 °C | Refrigerated/Room Temp | High Stability | Minimal degradation expected when protected from light. | [3] |
| 40-60 °C | Accelerated | Moderate Stability | Increased rate of hydrolytic cleavage of the glycosidic bond. | [4] |
| > 60 °C | High Temperature | Low Stability | Rapid degradation, primarily through hydrolysis. Other degradation pathways may also be initiated. | [4][5] |
Effect of Light (Photostability)
Exposure to light, particularly UV radiation, can lead to the degradation of phenolic compounds. The presence of chromophores in the eugenol structure suggests that this compound may be susceptible to photodegradation.[6]
Table 3: Expected Photostability of this compound (based on analogous compounds)
| Light Condition | Expected Stability | Primary Degradation Pathway | Reference |
| Dark | High Stability | Minimal degradation. | [3] |
| Ambient Light | Moderate Stability | Gradual degradation over time. | |
| UV Exposure | Low Stability | Photodegradation, potentially involving radical reactions and cleavage of the glycosidic bond. | [6][7] |
Enzymatic Degradation
The glycosidic bond in this compound is susceptible to cleavage by specific enzymes. Rutinosidases can hydrolyze the bond between the aglycone and the rutinose moiety, while other glucosidases and rhamnosidases can cleave the individual sugar units.[8][9][10]
Table 4: Expected Enzymatic Stability of this compound
| Enzyme | Action | Expected Outcome | Reference |
| Rutinosidase | Cleaves the bond between eugenol and rutinose. | Formation of eugenol and rutinose. | [10] |
| α-L-rhamnosidase | Cleaves the terminal rhamnose from the rutinose moiety. | Formation of eugenol-glucoside. | [11][12] |
| β-D-glucosidase | Cleaves the glucose from the rutinose moiety (if rhamnose is already removed). | Formation of eugenol. | [11][12] |
Experimental Protocols for Stability Testing
Robust stability testing is crucial for regulatory submissions and for understanding the degradation profile of a drug candidate. The following protocols are based on established guidelines for forced degradation studies and the analysis of phenolic glycosides.[13][14]
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[13][15][16]
4.1.1. Acidic Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) and add an equal volume of 0.1 N to 1 N hydrochloric acid.
-
Conditions: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analysis: At each time point, withdraw a sample, neutralize it with a suitable base (e.g., sodium hydroxide), and analyze by a stability-indicating HPLC method.
4.1.2. Alkaline Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N to 1 N sodium hydroxide.
-
Conditions: Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, monitoring for degradation.
-
Analysis: At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., hydrochloric acid), and analyze by HPLC.
4.1.3. Oxidative Degradation
-
Protocol: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (3-30%).
-
Conditions: Incubate the solution at room temperature for a defined period.
-
Analysis: At each time point, withdraw a sample and analyze by HPLC.
4.1.4. Thermal Degradation
-
Protocol: Store a solid sample of this compound in a temperature-controlled oven.
-
Conditions: Expose the sample to a high temperature (e.g., 80°C) for a defined period.
-
Analysis: At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.
4.1.5. Photolytic Degradation
-
Protocol: Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) or a thin layer of solid powder to a light source.
-
Conditions: Use a photostability chamber with a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) as per ICH Q1B guidelines.[7] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At defined time points, analyze the samples by HPLC.
Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. For this compound, a reversed-phase HPLC method with UV detection is appropriate.[17][18]
Table 5: Typical Parameters for a Stability-Indicating HPLC Method for Phenolic Glycosides
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV/PDA detector at the λmax of this compound (e.g., around 280 nm). |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Validation | The method must be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. |
Visualization of Pathways and Workflows
Generalized Degradation Pathway
The primary degradation pathway for phenolic rutinosides involves the hydrolysis of the glycosidic bonds.
Caption: Generalized degradation pathway for a phenolic rutinoside.
Experimental Workflow for Stability Testing
A systematic workflow is essential for conducting comprehensive stability studies.
Caption: Experimental workflow for forced degradation studies.
Conclusion
While direct stability data for this compound is scarce, a comprehensive understanding of its potential stability profile can be extrapolated from studies on analogous phenolic rutinosides. It is anticipated that this compound will exhibit greatest stability in acidic to neutral pH, while being susceptible to degradation under alkaline, high temperature, and UV light conditions. Enzymatic hydrolysis is also a significant degradation pathway. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to conduct thorough stability assessments of this compound, a critical step in its potential development for pharmaceutical or other applications. Future studies should focus on generating specific stability data for this compound to confirm these predictions and fully characterize its degradation profile.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. asianjpr.com [asianjpr.com]
- 16. lubrizolcdmo.com [lubrizolcdmo.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Eugenol Rutinoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol rutinoside is a phenolic glycoside with potential applications in the pharmaceutical and nutraceutical industries. As a derivative of eugenol, it may exhibit a range of biological activities, including antioxidant and anti-inflammatory properties, with potentially improved bioavailability and stability compared to its aglycone. This document provides a detailed protocol for the extraction, purification, and identification of this compound from plant materials. The methodologies described are based on established techniques for the isolation of phenolic glycosides and are intended to serve as a guide for laboratory research and development.
Plant Sources
This compound has been identified in several plant species. While not exhaustive, the following have been reported as potential sources:
-
Eucalyptus perriniana (cultured cells): Plant cell cultures of Eucalyptus perriniana have been shown to produce this compound through biotransformation of eugenol.[1][2]
-
Lilium mackliniae (Manipur Lily): This species of lily is a potential natural source of this compound.
-
Sapindus mukorossi (Soapnut): This plant is another potential natural source of this compound.
Due to limited available data on the natural abundance of this compound, the following protocols are generalized for the extraction of phenolic glycosides from plant material and should be optimized for the specific plant matrix being investigated.
Experimental Protocols
Extraction of Crude this compound
This protocol describes a general procedure for the solvent extraction of this compound from dried and powdered plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves, stems, or cultured cells)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Butanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Lyophilizer (optional)
Procedure:
-
Maceration:
-
Weigh 100 g of dried, powdered plant material and place it in a large Erlenmeyer flask.
-
Add 1 L of 80% methanol to the flask.
-
Seal the flask and macerate the plant material for 24-48 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper using a Buchner funnel to separate the plant debris from the liquid extract.
-
Wash the residue with an additional 200 mL of 80% methanol to ensure maximum extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the methanol is completely removed, yielding a viscous aqueous residue.
-
-
Solvent Partitioning:
-
Resuspend the aqueous residue in 200 mL of deionized water.
-
Perform successive liquid-liquid partitioning in a separatory funnel with the following solvents:
-
n-Hexane (3 x 200 mL) to remove nonpolar compounds like lipids and chlorophyll. Discard the hexane layers.
-
Ethyl acetate (3 x 200 mL) to extract semi-polar compounds. The ethyl acetate fraction may contain some glycosides and should be saved for further analysis if desired.
-
n-Butanol (3 x 200 mL) to extract the polar glycosides, including this compound.
-
-
Collect the n-butanol fractions.
-
-
Final Concentration:
-
Concentrate the combined n-butanol fractions to dryness using a rotary evaporator.
-
The resulting crude extract can be further dried using a lyophilizer to obtain a powdered crude this compound extract.
-
Purification of this compound by Column Chromatography
This protocol outlines the purification of the crude extract using column chromatography.
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (70-230 mesh) for column chromatography
-
Diaion HP-20 resin (or equivalent)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Diaion HP-20 Column Chromatography (Initial Cleanup):
-
Pack a glass column with Diaion HP-20 resin and equilibrate with deionized water.
-
Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.
-
Wash the column with deionized water to remove highly polar impurities such as sugars.
-
Elute the glycosides with a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, and 100% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired compound.
-
-
Silica Gel Column Chromatography (Fine Purification):
-
Combine the fractions from the Diaion HP-20 column that show the presence of this compound.
-
Concentrate the combined fractions to dryness.
-
Pack a silica gel column with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate).
-
Dissolve the concentrated extract in a minimal amount of the initial mobile phase and load it onto the silica gel column.
-
Elute the column with the gradient solvent system.
-
Collect fractions and monitor by TLC. Combine fractions containing pure this compound.
-
Identification and Quantification by HPLC
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this compound.
Materials and Reagents:
-
Purified this compound sample
-
This compound standard (if available)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water with 0.1% formic acid (or other suitable modifier)
-
HPLC system with a C18 column and a suitable detector (e.g., DAD or UV)
HPLC Conditions (Example):
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). For example, start with 10% A, increase to 50% A over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the purified sample in methanol.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Identification: Compare the retention time of the peak in the sample chromatogram with that of the standard.
-
Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the sample.
Data Presentation
Table 1: Hypothetical Quantitative Yields of this compound Extraction and Purification.
| Step | Parameter | Value | Unit | Notes |
| Extraction | Starting Plant Material | 100 | g | Dried and powdered Eucalyptus perriniana cells |
| Crude Extract Yield | 5.2 | g | After solvent partitioning and drying | |
| Purification | Diaion HP-20 Fraction Yield | 1.5 | g | Methanol-eluted fraction |
| Purified this compound | 85 | mg | After silica gel chromatography | |
| Analysis | Purity by HPLC | >95 | % | Based on peak area at 280 nm |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the plant source and extraction efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step purification process.
References
- 1. Biotransformation of isoeugenol and eugenol by cultured cells of Eucalyptus perriniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of thymol, carvacrol, and eugenol by cultured cells of Eucalyptus perriniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Purification of Eugenol Rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol rutinoside is a glycosidic derivative of eugenol, a well-known phenolic compound with a range of biological activities. As a more polar and potentially more bioavailable form, this compound is of significant interest in pharmaceutical and nutraceutical research. High-performance liquid chromatography (HPLC) is the premier technique for the purification of such compounds from complex natural extracts.
This document provides a detailed application note and a generalized protocol for the preparative HPLC purification of this compound. In the absence of a specific, published method for this exact molecule, the following protocol has been developed based on established methods for the separation of structurally similar phenolic glycosides and flavonoid rutinosides. This method serves as a robust starting point for method development and optimization.
Data Presentation: HPLC Purification Parameters for Related Glycosides
The following table summarizes typical HPLC conditions used for the purification of various phenolic and flavonoid glycosides, which inform the recommended protocol for this compound.
| Compound Class | Column | Mobile Phase | Gradient | Flow Rate | Detection Wavelength | Reference Type |
| Flavonoid Rutinosides | C18 (Preparative) | Methanol / 0.1% Acetic Acid in Water | Isocratic or Gradient | 5 mL/min | 254 nm | Preparative Method[1] |
| Flavonoid Glycosides | C18 | Acetonitrile / 0.01% Formic Acid in Water | Gradient: 18% to 60% Acetonitrile | 0.8 mL/min | 370 nm | Analytical Method |
| Quercetin Glycosides | C18 (Semi-preparative) | Acetonitrile / Water | Gradient: 15% to 25% Acetonitrile | Not Specified | Not Specified | Purification Method[2] |
| Phenolic Compounds | C18 | Acetonitrile / 1% Acetic Acid in Water | Gradient: 10% to 90% Acetonitrile | 0.7 mL/min | 272, 280, 310 nm | Analytical Method[3] |
| Flavonoid Glycosides | C18 | Methanol / 0.3% Acetic Acid in Water | Gradient: 30% to 60% Methanol | 1.0 mL/min | 254 nm | Analytical Method |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the purification of this compound from a crude plant extract.
Caption: Workflow for this compound Purification.
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A: Prepare 1 L of HPLC-grade water containing 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or vacuum.
-
Mobile Phase B: Prepare 1 L of HPLC-grade acetonitrile containing 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter and degas.
Note: The addition of a small amount of acid, such as formic or acetic acid, is crucial for obtaining sharp peaks for phenolic compounds.
Sample Preparation
-
Accurately weigh the crude extract containing this compound.
-
Dissolve the extract in a minimal amount of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). The recommended sample concentration for preparative HPLC is typically in the range of 10-100 mg/mL, depending on the solubility and the column capacity.[1]
-
Vortex the solution until the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter before injection.
Preparative HPLC Protocol
-
HPLC System: A preparative HPLC system equipped with a binary pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
Column: A preparative reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at the designated flow rate for at least 10 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the filtered sample solution onto the column. The injection volume will depend on the column dimensions and the sample concentration.
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min (This should be adjusted based on the column diameter and manufacturer's recommendations).
-
Detection: Monitor the elution profile at 280 nm, a common wavelength for phenolic compounds. A photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for this compound.
-
Gradient Program:
-
0-5 min: 10% B
-
5-45 min: 10% to 50% B (linear gradient)
-
45-50 min: 50% to 90% B (linear gradient for column wash)
-
50-55 min: 90% B (hold for column wash)
-
55-60 min: 90% to 10% B (return to initial conditions)
-
60-70 min: 10% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest (this compound) using an automated fraction collector. The collection can be triggered by time or UV signal threshold.
Post-Purification Analysis
-
Purity Assessment: Analyze the collected fractions using an analytical HPLC system to determine the purity of each fraction. A similar, but scaled-down, gradient program can be used on an analytical C18 column.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity level (e.g., >95%).
-
Remove the HPLC solvents (acetonitrile and water) from the pooled fractions using a rotary evaporator under reduced pressure.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified this compound as a solid powder.
-
Structure Confirmation: Confirm the identity and structure of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key stages of the HPLC purification process.
Caption: Key Stages in HPLC Purification.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. While this method is based on the purification of similar compounds, it offers a scientifically sound and robust starting point for researchers. Optimization of the gradient, flow rate, and sample loading will likely be necessary to achieve the best possible separation and yield for a specific crude extract. Adherence to good laboratory practices in sample and mobile phase preparation is essential for reproducible and successful purification.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 3. japsonline.com [japsonline.com]
Application Notes and Protocols for the Quantification of Eugenol Rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol rutinoside is a phenylpropanoid glycoside found in certain medicinal plants, such as Dendropanax dentiger.[1][2][3] As a glycoside of eugenol, its analytical properties differ significantly from its more commonly studied aglycone. Accurate quantification of this compound is crucial for phytochemical analysis, standardization of herbal extracts, and in vitro/in vivo pharmacological studies. These application notes provide a comprehensive overview of the analytical standards, a detailed protocol for extraction from plant matrices, and a proposed method for quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Standards for this compound
A certified analytical standard is the cornerstone of accurate quantification. Several chemical suppliers offer this compound for research purposes. It is imperative to obtain a Certificate of Analysis (CoA) with the standard to ensure its purity and identity.
Table 1: Commercially Available this compound Analytical Standards
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MOLNOVA | M30864 | >98% (HPLC) | 138772-01-7 | C₂₂H₃₂O₁₁ | 472.5 |
| BIORLAB | 138772-01-7 | >98% (HPLC) | 138772-01-7 | C₂₂H₃₂O₁₁ | 472.5 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is adapted from methodologies used for the extraction of phenolic glycosides from plant matrices.[1][2]
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of Dendropanax dentiger)
-
70% Methanol (HPLC grade)
-
Ultrapure water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Workflow for Extraction of this compound
Caption: Workflow for the extraction of this compound from plant material.
Protocol 2: Proposed LC-MS/MS Method for Quantification
This proposed method is based on the tentative identification of this compound in Dendropanax dentiger by UHPLC-Q-TOF-MS/MS.[1][2] Full method validation (linearity, LOD, LOQ, accuracy, precision) should be performed by the end-user.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
MS/MS Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 471.18 [M-H]⁻
-
Product Ion (Q3) for Quantification: m/z 309.13
-
Product Ion (Q3) for Confirmation: m/z 163.07
-
Data Presentation
The following table summarizes the mass spectrometry data used for the identification and proposed quantification of this compound.
Table 2: Mass Spectrometric Data for this compound
| Compound | Retention Time (min) | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | ~9.8 | 471.18 | 309.13, 163.07 |
Data adapted from Yang et al. (2020). Retention time is approximate and will vary depending on the specific LC system and conditions.
Quantitative results should be presented in a clear, tabular format for easy comparison across different samples or treatments.
Table 3: Template for Reporting Quantitative Data of this compound
| Sample ID | Sample Type | Concentration (µg/g) | Standard Deviation | %RSD |
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 | ||||
| Control |
Workflow for LC-MS/MS Analysis
Caption: Proposed workflow for the quantification of this compound by LC-MS/MS.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Eugenol Rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol, a naturally occurring phenolic compound found in essential oils of plants like clove and cinnamon, has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] Its glycosylated form, eugenol rutinoside, is a less studied derivative. The addition of a rutinoside sugar moiety can significantly alter the physicochemical properties of the parent molecule, potentially affecting its bioavailability, mechanism of action, and overall cytotoxic profile. It has been observed in flavonoids that the addition of a rutinoside group can attenuate apoptosis-inducing activity. These application notes provide a framework for evaluating the cytotoxicity of this compound using established cell-based assays, drawing upon the known mechanisms of eugenol and considering the potential influence of glycosylation.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison. The following table is a template for presenting the half-maximal inhibitory concentration (IC50) values obtained from various assays.
Table 1: Cytotoxicity of Eugenol and Hypothetical this compound on Various Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Eugenol | HL-60 (Leukemia) | MTT | 24 | 23.7 | [4] |
| Eugenol | U2OS (Osteosarcoma) | Proliferation Assay | 96 | ~750 | [4] |
| Eugenol | MCF-7 (Breast Cancer) | MTT | 48 | 22.75 | [1] |
| Eugenol | MDA-MB-231 (Breast Cancer) | WST-1 | 72 | 2 | [5] |
| Eugenol | HeLa (Cervical Cancer) | MTT | 24 | 200 (mg/ml) | [6] |
| This compound | Cell Line TBD | Assay TBD | Time TBD | Data to be determined |
Note: Data for this compound is hypothetical and serves as a template for data presentation.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[4]
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.
Visualization of Signaling Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity testing.
Known Signaling Pathway of Eugenol-Induced Apoptosis
Eugenol has been shown to induce apoptosis through the mitochondrial pathway.[7][8][9] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.
Caption: Eugenol-induced mitochondrial apoptosis pathway.
Hypothesized Influence of Rutinoside Moiety
The addition of a bulky and hydrophilic rutinoside group may hinder the passive diffusion of this compound across the cell membrane. This could potentially reduce its intracellular concentration and, consequently, its cytotoxic activity compared to eugenol.
Caption: Hypothesized effect of rutinoside on cell entry.
Concluding Remarks
While extensive data exists for the cytotoxicity of eugenol, further research is required to elucidate the specific cytotoxic profile of this compound. The protocols and frameworks provided here offer a comprehensive approach to systematically evaluate its potential as a cytotoxic agent. Key considerations for researchers include the potential for altered cell permeability and the possibility of different molecular targets due to the presence of the rutinoside moiety. Comparative studies between eugenol and this compound are highly recommended to understand the structure-activity relationship.
References
- 1. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Properties of Eugenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eugenol induces apoptosis and inhibits invasion and angiogenesis in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eugenol Exerts Apoptotic Effect and Modulates the Sensitivity of HeLa Cells to Cisplatin and Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vitro Anti-inflammatory Assays for Eugenol Rutinoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol, a key bioactive compound found in several essential oils, is well-documented for its anti-inflammatory properties. Its glycosidic forms, such as eugenol rutinoside, are of growing interest due to potentially altered bioavailability and efficacy. While direct experimental data on this compound is limited, this document provides a comprehensive guide to the in vitro assays and protocols commonly used to assess the anti-inflammatory potential of eugenol and its derivatives. It is hypothesized that this compound may exhibit similar or enhanced anti-inflammatory activities. These notes are intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory effects of this compound.
The anti-inflammatory action of eugenol is known to be mediated through the inhibition of key inflammatory mediators and signaling pathways. Studies have shown that eugenol can suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This inhibition is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3]
Data Presentation
The following table summarizes quantitative data for the anti-inflammatory activity of eugenol , which can serve as a benchmark for studies on this compound.
| Assay | Cell Line | Inducer | Test Compound | IC50 / Inhibition | Reference |
| PGE2 Production | RAW264.7 macrophages | LPS | Eugenol | IC50 = 0.37 µM | [4] |
| Nitric Oxide (NO) Production | Human leukocytes | LPS | Eugenol | IC50 = 19.0 ± 1.8 µg/ml | [5] |
| COX-2 Expression | RAW264.7 macrophages | LPS | Eugenol | Significant inhibition | [4][6] |
| TNF-α, IL-1β, IL-6 Production | Murine macrophages | LPS | Eugenol | Dose-dependent inhibition | [1][7] |
Key Experimental Protocols
Herein are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.[8]
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1,500 rpm for 10 minutes to pellet the cells.
-
ELISA Assay:
-
Carefully collect the supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition by this compound compared to the LPS-stimulated control.
Cyclooxygenase-2 (COX-2) Expression by Western Blotting
Objective: To determine if this compound inhibits the expression of the pro-inflammatory enzyme COX-2.
Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates. Once confluent, treat with this compound and/or LPS as described previously.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the COX-2 expression to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.
Caption: General workflow for in vitro evaluation of the anti-inflammatory activity of this compound.
References
- 1. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of eugenol on RANKL-induced osteoclast formation via attenuation of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Eugenol Rutinoside as a Glycosidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol, a phenolic compound primarily extracted from clove oil, is a versatile molecule with applications in the pharmaceutical, cosmetic, and food industries due to its antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The glycosylation of eugenol, specifically to form eugenol rutinoside, presents a molecule with altered solubility and potential for targeted release of the active aglycone, eugenol, through enzymatic hydrolysis. This document provides detailed application notes and protocols for investigating the use of this compound as a substrate for glycosidase enzymes, particularly rutinosidases.
While direct studies on the enzymatic hydrolysis of this compound are not extensively documented, a wealth of information exists for the enzymatic cleavage of other rutinosides, primarily flavonoid rutinosides such as rutin and hesperidin. The protocols and data presented herein are based on these analogous substrates and provide a strong foundation for researchers to design and conduct experiments with this compound.
Rutinosidases (EC 3.2.1.168) are diglycosidases that catalyze the hydrolysis of the β-glycosidic bond between a non-carbohydrate moiety (aglycone) and the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucose).[3][4] These enzymes are crucial in various biological processes and have significant potential in industrial applications, including the biotransformation of natural products.
Data Presentation: Enzyme Kinetics with Analogous Rutinoside Substrates
The following tables summarize kinetic data for rutinosidases from different sources with various flavonoid rutinoside and glucoside substrates. This information is valuable for comparative purposes when determining the kinetic parameters for this compound.
Table 1: Kinetic Parameters of Recombinant Aspergillus oryzae Rutinosidase (rAoRutM) [5]
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Rutin (Quercetin-3-O-rutinoside) | 1.2 ± 0.1 | 130 ± 5 | 108 |
| Hesperidin (Hesperetin-7-O-rutinoside) | 0.47 ± 0.05 | 4.8 ± 0.1 | 10 |
| Narirutin (Naringenin-7-O-rutinoside) | 0.55 ± 0.04 | 1.9 ± 0.1 | 3.5 |
| Isoquercitrin (Quercetin-3-O-glucoside) | 0.76 ± 0.01 | 110 ± 1 | 145 |
| Hesperetin-7-O-glucoside | 0.29 ± 0.04 | 1.1 ± 0.1 | 3.8 |
| Naringenin-7-O-glucoside (Prunin) | 0.67 ± 0.10 | 1.2 ± 0.1 | 1.8 |
| Quercetin-7-O-glucoside | 0.85 ± 0.35 | 0.03 ± 0.01 | 0.04 |
Table 2: Substrate Specificity of Fungal Glucosidases/Rutinosidases [1]
| Substrate | Enzyme | KM (mM) | kcat (s-1) | kcat/KM (s-1mM-1) |
| Isoquercitrin | McGlc | 0.3 ± 0.0 | 25 ± 1 | 83.3 |
| PcGlc | 0.2 ± 0.0 | 26 ± 1 | 130.0 | |
| Narcissin | McGlc | 0.5 ± 0.0 | 1.5 ± 0.0 | 3.0 |
| PcGlc | 0.3 ± 0.0 | 1.9 ± 0.0 | 6.3 | |
| Rutin | McGlc | 0.5 ± 0.0 | 0.6 ± 0.0 | 1.2 |
| PcGlc | 0.4 ± 0.0 | 0.8 ± 0.0 | 2.0 | |
| Hesperidin | McGlc | 1.0 ± 0.1 | 0.04 ± 0.0 | 0.04 |
| PcGlc | 0.7 ± 0.0 | 0.06 ± 0.0 | 0.09 |
McGlc: from Mucor circinelloides; PcGlc: from Penicillium chrysogenum
Experimental Protocols
The following are detailed protocols for enzyme assays that can be adapted for use with this compound.
Protocol 1: Spectrophotometric Rutinosidase Activity Assay using a Synthetic Substrate
This protocol is adapted from a standard assay using p-nitrophenyl rutinoside and is a good starting point for high-throughput screening.[6]
Objective: To determine the activity of a rutinosidase enzyme by measuring the release of p-nitrophenol from p-nitrophenyl-β-D-rutinoside.
Materials:
-
p-Nitrophenyl-β-D-rutinoside (substrate)
-
Glycosidase enzyme solution (e.g., from Aspergillus niger)
-
50 mM Citrate-phosphate buffer (pH 5.0)
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
-
Incubator
Procedure:
-
Prepare Substrate Solution: Dissolve p-nitrophenyl-β-D-rutinoside in 50 mM citrate-phosphate buffer (pH 5.0) to a final concentration of 2 mM.
-
Reaction Setup:
-
In a microcentrifuge tube or well of a microplate, add 10 µL of the 2 mM substrate solution.
-
Add 10 µL of 50 mM citrate-phosphate buffer (pH 5.0).
-
Add 30 µL of the enzyme solution.
-
-
Incubation: Incubate the reaction mixture at 35°C for 10 minutes with shaking.
-
Stop Reaction: Stop the reaction by adding 1 mL of 1 M Na₂CO₃ solution. This will also develop the yellow color of the p-nitrophenolate ion.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 420 nm using a spectrophotometer or microplate reader.
-
Blank and Control: Prepare a blank reaction with no enzyme and a control with heat-inactivated enzyme to account for non-enzymatic hydrolysis.
-
Calculation of Activity: Use a standard curve of p-nitrophenol to determine the amount of product released. One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: HPLC-Based Rutinosidase Activity Assay using this compound
This protocol is designed for the direct measurement of eugenol released from this compound.
Objective: To quantify the enzymatic hydrolysis of this compound by measuring the formation of eugenol using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (substrate)
-
Eugenol (standard)
-
Glycosidase enzyme solution
-
Appropriate buffer (e.g., 50 mM sodium citrate, pH 4.0-6.0)
-
Methanol or acetonitrile (HPLC grade)
-
Formic acid or acetic acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the reaction buffer to a desired concentration (e.g., 1 mM).
-
Prepare a stock solution of eugenol in methanol for the standard curve.
-
-
Enzyme Reaction:
-
In a reaction vessel, combine the this compound solution with the enzyme solution. The final reaction volume can be, for example, 500 µL.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37-50°C) for a specific time course (e.g., 0, 10, 20, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, withdraw an aliquot of the reaction mixture (e.g., 100 µL).
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation (e.g., boiling for 5 minutes).
-
Centrifuge the sample to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Use a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate eugenol from this compound.
-
Monitor the elution of eugenol at its maximum absorbance wavelength (approximately 280 nm).
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of eugenol.
-
Quantify the amount of eugenol produced in the enzymatic reaction by comparing the peak area to the standard curve.
-
-
Kinetic Parameter Determination:
-
To determine Km and Vmax, perform the assay with varying concentrations of this compound and measure the initial reaction rates.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Caption: Workflow for HPLC-based glycosidase activity assay.
Caption: Logical flow for determining Michaelis-Menten kinetics.
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers interested in the enzymatic hydrolysis of this compound. By leveraging the existing knowledge on analogous flavonoid rutinosides, scientists can effectively design and execute experiments to characterize the interaction of this compound with various glycosidases. This research has the potential to advance the development of novel prodrugs and controlled-release systems based on the enzymatic liberation of eugenol. It is important to note that optimization of the provided protocols for the specific enzyme and substrate will be necessary to obtain accurate and reproducible results.
References
- 1. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Synergy of Eugenol and Rutin in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of a combination drug delivery system utilizing eugenol and a rutinoside, exemplified by rutin. Given the complementary therapeutic profiles of eugenol and rutin, particularly in anti-inflammatory and anticancer applications, their co-encapsulation in a nanocarrier system presents a promising strategy to enhance therapeutic efficacy. These notes and protocols are designed to guide researchers in the development and evaluation of such advanced drug delivery systems.
Application Notes
Eugenol, a phenolic compound found in essential oils of clove and cinnamon, exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2][3] However, its clinical application is often limited by poor water solubility and bioavailability.[1] Rutin, a flavonoid glycoside (a type of rutinoside), is known for its potent antioxidant and anticancer activities, targeting various signaling pathways involved in tumor progression.[4] Similar to eugenol, rutin's therapeutic potential is hampered by its low bioavailability.[5][6]
The development of a drug delivery system that co-delivers eugenol and rutin can offer several advantages:
-
Synergistic Therapeutic Effects: The combination of eugenol and rutin may result in synergistic anticancer and anti-inflammatory activity by targeting multiple signaling pathways simultaneously.[4][7][8]
-
Enhanced Bioavailability: Encapsulation within a nanocarrier can improve the solubility and stability of both compounds, leading to enhanced bioavailability.[1][5]
-
Controlled and Targeted Delivery: Nanoparticle-based systems can provide controlled release of the encapsulated agents and can be functionalized for targeted delivery to specific tissues or cells, minimizing off-target effects.[9]
-
Reduced Toxicity: By targeting the site of action, the required therapeutic dose can be lowered, potentially reducing systemic toxicity.[10]
This combination therapy approach is particularly promising for the treatment of complex diseases like cancer, where multiple pathological pathways are often involved.
Quantitative Data Summary
The following tables summarize key quantitative data for eugenol and rutin-loaded nanocarrier systems based on published literature. This data can serve as a benchmark for the development of a co-loaded system.
Table 1: Characteristics of Eugenol-Loaded Nanoparticles
| Nanocarrier Type | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Zeta Potential (mV) | Reference |
| Nanocapsules | Eudragit RS100 | 100-300 | >90 | - | - | [11] |
| Chitosan Nanoparticles | Chitosan | <100 | 20 | 12 | +16.2 to +33.5 | [9] |
| Nanoemulsion | - | 7.27 | - | - | - | [12] |
| Nanolipid Carriers | - | 29-71 | - | - | - | [13][14] |
Table 2: Characteristics of Rutin-Loaded Solid Lipid Nanoparticles (SLNs)
| Lipid | Surfactant | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Content (%) | Zeta Potential (mV) | Reference |
| Phospholipon 80H® | Polysorbate 80 | 40-60 | High | High (with 5% theoretical amount) | -20 to -23 | [5][6] |
Experimental Protocols
The following are detailed protocols for the preparation, characterization, and in vitro evaluation of a hypothetical eugenol and rutin co-loaded nanoparticle system.
Protocol 1: Preparation of Eugenol and Rutin Co-loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Eugenol
-
Rutin
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA, 10 mg of eugenol, and 5 mg of rutin in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator for 3 minutes on an ice bath.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drugs.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for 48 hours to obtain a dry powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of Co-loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Disperse the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
2. Encapsulation Efficiency and Drug Loading:
-
Encapsulation Efficiency (EE%):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drugs.
-
Quantify the amount of eugenol and rutin using a validated HPLC method.
-
Calculate EE% using the formula: EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Drug Loading (DL%):
-
Use the same sample prepared for EE% determination.
-
Calculate DL% using the formula: DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
3. In Vitro Drug Release Study:
-
Disperse a known amount of the co-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the suspension in a dialysis bag and incubate in the release medium at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the amount of released eugenol and rutin in the collected samples using HPLC.
-
Plot the cumulative drug release as a function of time.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free eugenol, free rutin, and co-loaded nanoparticles
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of free eugenol, free rutin, the combination of free drugs, and the co-loaded nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Synergistic anticancer signaling pathways targeted by eugenol and rutin.
Caption: Experimental workflow for co-loaded nanoparticle development.
Caption: Logical relationship of components in the drug delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eugenol as a Potential Drug Candidate: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Properties and Prospects for the Application of Eugenol—A Review [mdpi.com]
- 9. Essential Oils Loaded in Nanosystems: A Developing Strategy for a Successful Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjor.ro [rjor.ro]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. ijcesen.com [ijcesen.com]
- 14. Formulation And Characterization of Nanolipid Carriers Loaded With Eugenol And Glycyrrhizic Acid: An In Vitro Evaluation Of Their Antimicrobial Potential | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]
Application of Eugenol in Food Preservation: A Detailed Guide for Researchers
A Note on Terminology: This document focuses on the application of eugenol in food preservation. While the initial query mentioned "eugenol rutinoside," the available scientific literature extensively covers the properties and applications of eugenol. It is possible that "this compound" refers to a less common derivative, but for the purpose of providing comprehensive and well-supported information, this guide will detail the significant body of research related to eugenol.
Introduction
Eugenol, a phenolic compound with the chemical name 4-allyl-2-methoxyphenol, is a primary constituent of clove oil and is also found in other aromatic plants like cinnamon, basil, and nutmeg.[1] It is "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration and is widely utilized in the food industry as a flavoring agent.[1] Beyond its aromatic properties, eugenol possesses potent antimicrobial and antioxidant activities, making it a promising natural alternative to synthetic food preservatives.[1][2][3][4] This has garnered significant interest from researchers and the food industry in a time of increasing consumer demand for clean-label products.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of eugenol for food preservation.
Antimicrobial Properties of Eugenol
Eugenol exhibits broad-spectrum antimicrobial activity against a wide range of foodborne pathogens and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4]
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of eugenol involves the disruption of the bacterial cell membrane. Its lipophilic nature allows it to partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components such as ions and ATP.[4][5] This disruption of the cell membrane's structural and functional integrity ultimately leads to cell death. Furthermore, eugenol can inhibit the activity of certain enzymes, such as ATPase, and interfere with protein synthesis.[6]
A diagram illustrating the proposed antimicrobial mechanism of action of eugenol is provided below.
Caption: Proposed antimicrobial mechanism of eugenol against bacteria.
Quantitative Antimicrobial Data
The antimicrobial efficacy of eugenol has been quantified using various methods, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of Eugenol against Foodborne Pathogens and Spoilage Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacillus cereus | - | 125 | [7] |
| Escherichia coli | ATCC 25922 | 1600 | [2] |
| Listeria monocytogenes | - | 67 - 1024 | [8] |
| Salmonella typhi | - | - | [4] |
| Shigella flexneri | ATCC 12022 | 500 | [5] |
| Staphylococcus aureus | ATCC 25923 | 400 | [2] |
| Pseudomonas fluorescens | ATCC 13525 | - | [2] |
Note: MIC values can vary depending on the specific strain, methodology, and experimental conditions.
Antioxidant Properties of Eugenol
Eugenol is a potent antioxidant, capable of scavenging free radicals and inhibiting lipid peroxidation, which are key processes in food spoilage and quality deterioration.[3][9]
Mechanism of Antioxidant Action
The antioxidant activity of eugenol is primarily attributed to its phenolic hydroxyl group. This group can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions. The resulting eugenol radical is stabilized by resonance, making it relatively unreactive.
A diagram illustrating the free radical scavenging mechanism of eugenol is provided below.
Caption: Free radical scavenging mechanism of eugenol.
Quantitative Antioxidant Data
The antioxidant capacity of eugenol has been evaluated using various in vitro assays.
Table 2: Antioxidant Activity of Eugenol in Various Assays
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | IC50 | Strong activity | [10] |
| ABTS Radical Scavenging | IC50 | Strong activity | [10] |
| Lipid Peroxidation Inhibition | TBARS | Inhibited iron and Fenton reagent-mediated lipid peroxidation | [9] |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
Eugenol
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Procedure:
-
Preparation of Eugenol Stock Solution: Dissolve eugenol in a small amount of DMSO to create a high-concentration stock solution. Further dilute the stock solution in the appropriate broth to the desired starting concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the eugenol solution in the broth.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no eugenol) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the test microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of eugenol that completely inhibits visible growth of the microorganism.
A workflow diagram for the MIC determination is provided below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Antioxidant Activity by DPPH Radical Scavenging Assay
This protocol measures the ability of an antioxidant to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
Eugenol
-
DPPH solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Preparation of Eugenol Solutions: Prepare a series of dilutions of eugenol in methanol.
-
Reaction Mixture: To a fixed volume of DPPH solution, add the eugenol solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of eugenol. The IC50 value can be determined from a plot of scavenging activity versus concentration.
Applications in Food Systems
Eugenol can be incorporated into food products and packaging materials to extend shelf life and improve safety.
-
Direct Addition: Eugenol can be directly added to food products such as meat, poultry, and fish to inhibit microbial growth and lipid oxidation.
-
Active Packaging: Eugenol can be incorporated into food packaging films to create an antimicrobial and antioxidant environment around the food product. This controlled release of eugenol can provide sustained protection.
-
Edible Coatings: Eugenol can be included in edible coatings for fruits and vegetables to prevent spoilage and maintain quality.
Conclusion
Eugenol is a versatile and effective natural compound with significant potential for application in food preservation. Its well-documented antimicrobial and antioxidant properties, coupled with its GRAS status, make it an attractive alternative to synthetic preservatives. The protocols and data presented in this document provide a solid foundation for researchers and industry professionals to further explore and utilize eugenol in developing safer and more sustainable food products. Further research is encouraged to optimize its application in various food matrices and to explore synergistic effects with other natural preservatives.
References
- 1. From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcogrev.com [phcogrev.com]
- 4. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Effect of Eugenol on Shigella flexneri and Its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Antioxidant Activities of Eugenol by in vitro and in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Eugenol Rutinoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of eugenol rutinoside extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it commonly extracted?
A1: this compound is a phenolic glycoside. It consists of the aglycone eugenol linked to a rutinose sugar moiety.[1] It has been isolated from Dendropanax dentiger.[2][3]
Q2: What are the general steps involved in the extraction of this compound?
A2: The general steps for extracting phenolic glycosides like this compound from plant material typically involve:
-
Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for extraction.
-
Extraction: Using a suitable solvent system, often a hydroalcoholic solution, to extract the compound from the plant matrix.
-
Filtration and Concentration: Separating the solid plant material from the liquid extract and then concentrating the extract to remove the solvent.
-
Purification: Employing chromatographic techniques to isolate this compound from other co-extracted compounds.
Q3: What solvents are most effective for this compound extraction?
A3: As a phenolic glycoside, this compound is a polar molecule. Therefore, polar solvents are most effective for its extraction. Based on general protocols for glycoside extraction and the known solubility of this compound, good starting solvents include:
-
Methanol or ethanol, often in combination with water (e.g., 70-95% ethanol).[4][5]
-
This compound is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][6] These may be more useful in downstream purification steps like liquid-liquid partitioning.
Q4: How can I monitor the success of my extraction and purification?
A4: Thin Layer Chromatography (TLC) is a common method to qualitatively monitor the presence of this compound throughout the extraction and purification process. High-Performance Liquid Chromatography (HPLC) can be used for both qualitative and quantitative analysis of the fractions. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of the glycoside. Inadequate grinding reduces the surface area for solvent penetration. | Ensure the plant material (Dendropanax dentiger) is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine powder. |
| Inefficient Initial Extraction: The solvent system may not be optimal for your specific plant material. The solvent-to-sample ratio may be too low. Insufficient extraction time or agitation. | Optimize the solvent system. Start with 70% ethanol and experiment with different ethanol/water ratios. Increase the solvent-to-sample ratio (e.g., 1:10 or 1:20 w/v). Ensure adequate extraction time (e.g., 24-48 hours for maceration) with regular agitation or consider using methods like sonication or reflux extraction. | |
| Loss of Compound During Purification | Degradation During Solvent Evaporation: this compound may be sensitive to high temperatures. | Use a rotary evaporator at a controlled low temperature (e.g., ≤ 40°C) to remove the solvent. |
| Incomplete Elution from Chromatography Column: The solvent system used for column chromatography may not be effectively eluting the compound. | Perform small-scale trials with different mobile phase compositions to optimize the separation and ensure complete elution of this compound. Monitor fractions using TLC or HPLC. | |
| Co-elution of Impurities | Similar Polarity of Compounds: Other glycosides or polar compounds in the extract may have similar retention times to this compound. | Optimize the chromatographic method. Try different stationary phases (e.g., C18, silica gel) and/or different mobile phase gradients. Consider using preparative HPLC for final purification. |
| Hydrolysis of the Glycosidic Bond | Presence of Acids or Enzymes: The O-glycosidic bond in this compound can be cleaved by acids or endogenous plant enzymes, leading to the formation of eugenol and rutinose. | Neutralize the extraction solvent if it is acidic. Consider adding a buffer. Ensure plant material is properly dried to deactivate enzymes. Perform extraction at low temperatures to minimize enzymatic activity. |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Dendropanax dentiger
This protocol is a general method based on the extraction of chemical constituents from Dendropanax dentiger. Optimization may be required for maximum yield.
-
Plant Material Preparation:
-
Dry the leaves and twigs of Dendropanax dentiger at 40-50°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material (100 g) with 1 L of 95% ethanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Re-macerate the plant residue with 1 L of 50% ethanol for 48 hours and filter as described above.
-
Combine the two filtrates.
-
-
Concentration:
-
Concentrate the combined filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.
-
-
Purification (General Approach):
-
Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the extract. Monitor the fractions for the presence of this compound using TLC or HPLC.
-
Column Chromatography: Subject the fraction enriched with this compound to column chromatography. A silica gel column with a gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) can be used.
-
Preparative HPLC: For final purification, use a reversed-phase (C18) preparative HPLC column with a methanol-water or acetonitrile-water gradient.
-
Quantitative Data
The following table presents representative data on the yield of phenolic glycosides from plant sources using different extraction methods. Note that these are generalized values, and the actual yield of this compound will depend on the specific plant material and extraction conditions.
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Maceration | 70% Ethanol | 25 | 48 | 0.5 - 2.0 |
| Soxhlet Extraction | Methanol | 65 | 12 | 1.0 - 3.5 |
| Ultrasound-Assisted | 80% Methanol | 40 | 1 | 1.5 - 4.0 |
| Microwave-Assisted | 60% Ethanol | 80 | 0.5 | 2.0 - 5.0 |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound extraction.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0140631) [np-mrd.org]
- 2. This compound | 138772-01-7 [chemicalbook.com]
- 3. This compound | CAS#:138772-01-7 | Chemsrc [chemsrc.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 138772-01-7 [amp.chemicalbook.com]
Technical Support Center: Optimizing HPLC Separation of Eugenol Rutinoside Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of eugenol rutinoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound encountered during synthesis or extraction?
A1: While eugenol itself has positional and geometric isomers, for this compound, the most probable isomers are positional isomers. This refers to the different attachment points of the rutinoside (a disaccharide composed of rhamnose and glucose) to the phenolic hydroxyl group of eugenol or potentially to other positions on the aromatic ring if synthesized under certain conditions. Additionally, anomers (α and β configurations at the anomeric carbon of the glycosidic bond) of the sugar moiety could also be present.
Q2: We are observing poor resolution or co-elution of our this compound isomers. What are the initial steps to improve separation?
A2: Poor resolution of closely related isomers is a common challenge. Here are the initial steps to address this:
-
Optimize the Mobile Phase: The organic modifier (e.g., acetonitrile or methanol) and its proportion to the aqueous phase are critical. Acetonitrile often provides better selectivity for resolving isomers compared to methanol. Fine-tuning the gradient elution profile with a shallower gradient can enhance separation.[1]
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution.
-
Modify the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experimenting with temperatures in the range of 25-40°C can significantly impact selectivity.[2]
Q3: Can the pH of the mobile phase influence the separation of this compound isomers?
A3: Yes, the pH of the mobile phase can be a crucial parameter, especially when dealing with phenolic compounds. For this compound, maintaining a slightly acidic pH (e.g., by adding 0.1% formic acid or acetic acid to the aqueous phase) is recommended. This suppresses the ionization of the phenolic hydroxyl group, leading to more reproducible retention times and better peak shapes.
Q4: We are experiencing peak splitting for what should be a single isomer. What are the potential causes and solutions?
A4: Peak splitting can arise from several factors. Here's a troubleshooting guide:
-
Co-elution of Isomers: What appears as a split peak might be two closely eluting isomers. To confirm this, inject a smaller sample volume. If the two peaks become more distinct, you are likely dealing with co-elution, and the method needs further optimization (see Q2).
-
Column Contamination or Voids: Contamination at the column inlet or the formation of a void in the packing material can distort the peak shape.[3] Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]
-
High Sample Concentration: Overloading the column can lead to peak splitting.[5] Try diluting your sample.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the HPLC separation of this compound isomers.
Problem 1: Poor Resolution Between Isomers
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition | Modify the organic modifier (acetonitrile is often preferred for isomer separation).[1] Adjust the gradient slope; a shallower gradient typically improves resolution. |
| Non-optimal column temperature | Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to find the optimal selectivity.[2] |
| Unsuitable stationary phase | Consider a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds compared to standard C18 columns. |
| Flow rate is too high | Reduce the flow rate to allow for better equilibration and interaction with the stationary phase. |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Column degradation | Replace the column if it has been used extensively or under harsh conditions. |
Problem 3: Variable Retention Times
| Possible Cause | Suggested Solution |
| Inadequate column equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure proper mixing and degassing. |
| Temperature fluctuations | Use a column oven to maintain a constant and consistent temperature. |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a constant flow rate. |
III. Experimental Protocols
The following is a representative HPLC method for the separation of this compound isomers. This protocol should be used as a starting point and may require further optimization for your specific application.
1. Sample Preparation
-
Accurately weigh and dissolve the this compound isomer mixture in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Illustrative Quantitative Data
The following table presents hypothetical data for the separation of two this compound positional isomers using the protocol above.
| Compound | Retention Time (min) | Peak Area | Resolution (Rs) |
| Isomer 1 | 22.5 | 125000 | - |
| Isomer 2 | 24.1 | 132000 | 1.8 |
IV. Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A stepwise approach to troubleshooting poor HPLC peak resolution.
Presumed Signaling Pathway of Eugenol
Eugenol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][6] It is presumed that this compound may have similar biological activity. The following diagram illustrates the key steps in this pathway and the inhibitory action of eugenol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid, Detection and Separation of Eugenol and Its Isomers Isolated From Polianthes tuberosa (Linn.) Flower by Supercritical Fluid Chromatography - Photodiode Array-Mass Spectrometry - A Method Development, Validation, and Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibitory effects of eugenol on RANKL-induced osteoclast formation via attenuation of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Eugenol Rutinoside
Welcome to the technical support center for the chemical synthesis of eugenol rutinoside. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the chemical synthesis of this compound?
A1: The most common strategy is a multi-step process that involves:
-
Preparation of the Glycosyl Donor: Synthesis of a suitably protected rutinose derivative with a good leaving group at the anomeric position, typically a halide (e.g., peracetylated rutinosyl bromide).
-
Glycosylation Reaction: Coupling of the protected rutinosyl donor with eugenol, often using the Koenigs-Knorr reaction conditions.
-
Deprotection: Removal of the protecting groups (e.g., acetyl groups) from the sugar moiety to yield the final this compound.
-
Purification: Purification of the final product, typically using chromatographic methods.
Q2: Why are protecting groups necessary for the rutinose moiety?
A2: Protecting groups, typically acetyl groups, are crucial for several reasons:
-
They prevent self-glycosylation of the sugar.
-
They enhance the solubility of the sugar in organic solvents used for the reaction.
-
They influence the stereochemical outcome of the glycosylation. A participating protecting group at the C-2 position of the glucose unit, like an acetyl group, helps in the formation of the desired 1,2-trans-glycosidic linkage.[1][2]
Q3: What are the main challenges in the Koenigs-Knorr glycosylation of eugenol with a rutinosyl donor?
A3: The main challenges include:
-
Lower Reactivity of Disaccharide Donors: Bulky disaccharide donors like rutinosyl bromide are often less reactive than their monosaccharide counterparts, potentially leading to lower yields and longer reaction times.[3]
-
Steric Hindrance: The steric bulk of both the eugenol and the rutinosyl donor can hinder the glycosylation reaction.
-
Side Reactions: Several side reactions can occur, such as the formation of orthoesters, C-glycosides, and decomposition of the glycosyl donor, which can reduce the yield of the desired product.[4]
-
Stability of Eugenol: The allyl group in eugenol could potentially undergo side reactions under certain conditions, although it is generally stable under standard Koenigs-Knorr conditions.[5][6]
Q4: How can I purify the final this compound product?
A4: Purification of phenolic glycosides is typically achieved through chromatographic techniques. Column chromatography using silica gel is a common method. For complex mixtures or to achieve high purity, techniques like Medium-Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, are effective.[7][8]
Troubleshooting Guides
Problem 1: Low or No Yield of Peracetylated Rutinosyl Bromide (Glycosyl Donor)
| Potential Cause | Troubleshooting Steps |
| Incomplete peracetylation of rutinose. | Ensure complete acetylation by using a sufficient excess of acetic anhydride and a suitable catalyst (e.g., iodine or perchloric acid).[9] Monitor the reaction by TLC until the starting material is fully consumed. |
| Degradation of the glycosyl bromide during formation. | The reaction with HBr in acetic acid should be performed at low temperatures (e.g., 0 °C) and for a limited time to minimize degradation. The product is often unstable and should be used immediately in the next step.[9] |
| Moisture in the reaction. | Use anhydrous solvents and reagents. Flame-dry the glassware before use. Moisture can hydrolyze the acetylated sugar and the resulting glycosyl bromide. |
Problem 2: Low Yield in the Koenigs-Knorr Glycosylation Step
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the glycosyl donor or eugenol. | Increase the reaction temperature slightly, but monitor carefully for decomposition. Use a more reactive promoter system. For instance, silver triflate is more reactive than silver carbonate. The addition of a catalytic amount of a Lewis acid like TMSOTf can also accelerate the reaction.[1][3] |
| Decomposition of the glycosyl donor. | This is a known side reaction in Koenigs-Knorr synthesis.[4] Adding iodine to the reaction mixture can sometimes suppress this decomposition. Ensure the reaction is performed under anhydrous and inert conditions. |
| Formation of stable orthoester byproducts. | Orthoester formation is a common side reaction. Their conversion to the desired glycoside can sometimes be promoted by adjusting the catalyst system or reaction time.[4] |
| Steric hindrance. | While challenging to overcome, optimizing the solvent and promoter can help. Using a less sterically hindered protecting group on the sugar is a more advanced strategy. |
| Inactive promoter (e.g., silver salt). | Use freshly prepared or properly stored silver salts. The activity of silver oxide, for example, can vary depending on its preparation method and age.[4] |
Problem 3: Incomplete Deprotection of Acetyl Groups
| Potential Cause | Troubleshooting Steps | | Insufficient amount of sodium methoxide (Zemplén deacetylation). | Although catalytic amounts are typically used, for complex or sterically hindered glycosides, a slightly larger amount of sodium methoxide may be required. The reaction should be monitored by TLC.[10] | | Short reaction time. | Allow the reaction to proceed until TLC analysis shows the complete disappearance of the acetylated precursor. | | Reaction not neutralized properly. | After deprotection, the basic catalyst must be neutralized (e.g., with an ion-exchange resin) before work-up to prevent potential degradation of the product during concentration.[10] |
Problem 4: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps | | Co-elution of starting materials and byproducts with the product. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. For difficult separations, consider using preparative HPLC with a reversed-phase column, which is highly effective for purifying glycosides.[7][8] | | Product instability on silica gel. | If the product is acid-sensitive, the silica gel can be neutralized by washing it with a solvent containing a small amount of a base like triethylamine before packing the column. |
Experimental Protocols
The following protocols are generalized based on standard procedures for glycosylation and may require optimization for the specific synthesis of this compound.
Protocol 1: Synthesis of Hepta-O-acetyl-α-rutinosyl Bromide (Glycosyl Donor)
This protocol is adapted from general procedures for the synthesis of peracetylated disaccharide bromides.[9][11]
-
Peracetylation of Rutinose:
-
To a solution of rutinose (1 equivalent) in acetic anhydride (5-10 equivalents), add a catalytic amount of iodine.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain octa-O-acetyl rutinose.
-
-
Bromination:
-
Dissolve the octa-O-acetyl rutinose in a minimal amount of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of hydrogen bromide in acetic acid (33 wt. %, 2-3 equivalents) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with cold dichloromethane and wash quickly with ice-cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature. The resulting hepta-O-acetyl-α-rutinosyl bromide is often used immediately in the next step without further purification.
-
Protocol 2: Koenigs-Knorr Glycosylation of Eugenol
This protocol is based on the classical Koenigs-Knorr reaction.[1]
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve eugenol (1.0-1.2 equivalents) and a promoter such as silver carbonate (1.5 equivalents) in an anhydrous solvent like dichloromethane or toluene.
-
Add freshly activated molecular sieves (4Å) to the mixture and stir at room temperature for 30 minutes.
-
-
Glycosylation:
-
Dissolve the freshly prepared hepta-O-acetyl-α-rutinosyl bromide (1 equivalent) in the same anhydrous solvent and add it dropwise to the eugenol mixture at room temperature.
-
Stir the reaction in the dark at room temperature for 24-48 hours, monitoring the progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the acetylated this compound.
-
Protocol 3: Zemplén Deacetylation
This is a standard procedure for removing acetyl protecting groups.[10]
-
Deprotection Reaction:
-
Dissolve the purified acetylated this compound in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all starting material is consumed.
-
-
Neutralization and Work-up:
-
Neutralize the reaction mixture to pH 7 by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Final Purification:
-
Purify the final product, this compound, by silica gel column chromatography or preparative HPLC if necessary.
-
Data Presentation
Table 1: Hypothetical Reaction Parameters for this compound Synthesis
| Step | Reagent/Parameter | Quantity/Value | Notes |
| Glycosylation | Hepta-O-acetyl-α-rutinosyl bromide | 1.0 eq | |
| Eugenol | 1.2 eq | ||
| Silver Carbonate (Promoter) | 1.5 eq | Can be substituted with other promoters like AgOTf. | |
| Solvent | Dichloromethane | Must be anhydrous. | |
| Temperature | Room Temperature | May require slight heating for less reactive donors. | |
| Reaction Time | 24 - 48 hours | Monitor by TLC. | |
| Expected Yield | 30 - 50% | Highly dependent on reaction conditions and purity of starting materials. | |
| Deprotection | Acetylated this compound | 1.0 eq | |
| Sodium Methoxide | 0.1 eq (catalytic) | ||
| Solvent | Anhydrous Methanol | ||
| Reaction Time | 2 - 6 hours | Monitor by TLC. | |
| Expected Yield | >90% | Usually a high-yielding reaction. |
Visualizations
Logical Workflow for this compound Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Koenigs-Knorr Reaction Mechanism
Caption: Simplified mechanism of the Koenigs-Knorr glycosylation.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Glycoconjugates from Complex Biological Sources by Recycling HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preventing degradation of eugenol rutinoside during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of eugenol rutinoside during storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to be changing color/clarity during storage. What could be the cause?
A1: Discoloration or precipitation in your this compound solution is often an indicator of degradation. The primary degradation pathways for this compound are the hydrolysis of the rutinoside (a disaccharide) moiety and the oxidation of the eugenol aglycone. The phenolic group of eugenol is susceptible to oxidation, which can lead to the formation of colored quinone-type compounds. This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen.[1]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored at the recommended temperature of 2-8°C and protected from light.[2]
-
Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
-
Solvent Purity: Ensure the solvent used is of high purity and free from peroxides or other oxidizing contaminants.
Q2: I am observing a decrease in the concentration of this compound in my samples over time, as determined by HPLC analysis. What are the likely degradation mechanisms?
A2: A decrease in the parent compound concentration suggests degradation. The two most probable chemical degradation mechanisms are:
-
Hydrolysis of the Glycosidic Bond: The O-glycosidic bond linking the rutinoside to the eugenol aglycone can be cleaved, especially under acidic or alkaline conditions, and at elevated temperatures.[3][4] This hydrolysis will result in the formation of eugenol and rutinose.
-
Oxidation of the Eugenol Aglycone: The phenolic hydroxyl group on the eugenol moiety is prone to oxidation. This can be initiated by light (photo-oxidation), heat, or the presence of oxidizing agents.[5]
Troubleshooting Steps:
-
pH of the Solution: Verify the pH of your sample solutions. Phenolic glycosides are generally more stable in slightly acidic to neutral pH conditions.[6][7] Buffering your solution may be necessary for extended experiments.
-
Temperature Control: Maintain samples at a consistent, cool temperature (2-8°C) when not in use. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
-
Antioxidants: For certain applications, the addition of a small amount of an antioxidant, such as ascorbic acid, may be considered to prevent oxidative degradation, though compatibility with your experimental system must be verified.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To ensure the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity solvents. For aqueous solutions, consider using a buffer to maintain a stable pH, ideally between 4 and 6.
-
Concentration: Prepare solutions at the desired working concentration to minimize the need for repeated dilutions from a highly concentrated stock.
-
Storage Vessels: Use amber glass vials or tubes to protect the solution from light.
-
Temperature: Store stock solutions at 2-8°C for short-to-medium-term storage.[2] For long-term storage, aliquoting and freezing at -20°C or below may be an option, but the stability to freeze-thaw cycles should be validated.
-
Inert Gas: For sensitive applications or long-term storage, purge the vial with an inert gas before sealing.
Quantitative Data on Stability
| Condition | Stressor | General Effect on Phenolic Glycosides | Recommended Mitigation |
| pH | Acidic (pH < 4) | Increased risk of hydrolysis of the glycosidic bond. | Maintain pH between 4 and 6 using a suitable buffer. |
| Alkaline (pH > 8) | Increased susceptibility to oxidation and potential hydrolysis. | Avoid alkaline conditions; use buffers for pH control. | |
| Temperature | Elevated (> 25°C) | Accelerates both hydrolysis and oxidation rates. | Store at 2-8°C. For long-term, consider -20°C or lower. |
| Light | UV and visible light | Can induce photo-oxidation of the phenolic structure. | Store in amber vials or protect from light with foil. |
| Oxygen | Atmospheric oxygen | Promotes oxidative degradation of the eugenol moiety. | Purge solutions with an inert gas (N2 or Ar). |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H2O2), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or UPLC-MS system
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate a sample at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Keep the sample at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of water and 3% H2O2.
-
Keep the sample at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Incubate at 60°C for 48 hours, protected from light.
-
Analyze at specified time points.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound.
-
Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze both samples at specified time points.
-
3. Analysis:
-
Analyze all samples by a suitable chromatographic method (e.g., UPLC-UV) to quantify the remaining this compound and to detect the formation of degradation products.[8] Mass spectrometry can be used to identify the degradation products.
Visualizations
Logical Relationship for Troubleshooting Degradation
Caption: Troubleshooting flowchart for identifying and mitigating this compound degradation.
Potential Degradation Pathway of this compound
Caption: Simplified degradation pathways of this compound via hydrolysis and oxidation.
References
- 1. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eugenol glucoside | 18604-50-7 | XE182726 | Biosynth [biosynth.com]
- 3. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. ACP - Optical and chemical properties and oxidative potential of aqueous-phase products from OH and 3Câ-initiated photooxidation of eugenol [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eugenol Rutinoside Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability in eugenol rutinoside assays. The information is designed for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell viability?
Eugenol is a naturally occurring phenolic compound found in plants like cloves, basil, and cinnamon.[1][2] It is known to induce cytotoxicity and apoptosis in a variety of cancer cell lines in a dose- and time-dependent manner.[3][4][5][6] this compound is a glycosylated form of eugenol, where a rutinose sugar molecule is attached. This modification can alter the compound's solubility, bioavailability, and interaction with cells, but the underlying cytotoxic mechanisms of the eugenol portion are likely to be similar.
Q2: At what concentrations should I expect to see a cytotoxic effect from eugenol?
The cytotoxic effects of eugenol are dose-dependent.[5][6] While specific IC50 values for this compound are not widely reported, the values for eugenol can provide a starting point for determining appropriate concentrations for your experiments. IC50 values for eugenol can range from micromolar to millimolar concentrations depending on the cell line and incubation time.[5][6] For example, in A549 lung cancer cells, a significant decrease in cell viability was observed at concentrations of 400 µM and above after 24 hours.[1] In HeLa cervical cancer cells, the IC50 was found to be 200 µg/mL.[3]
Q3: What are the common assays to measure cell viability after treatment with this compound?
Commonly used cell viability assays include tetrazolium-based colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and ATP-based luminescence assays. The MTT assay measures the metabolic activity of cells by assessing the reduction of MTT to formazan by mitochondrial dehydrogenases. ATP-based assays quantify the amount of ATP present, which is an indicator of metabolically active cells.
Q4: Can this compound interfere with my cell viability assay?
Yes, plant-derived compounds, especially polyphenols like eugenol, can interfere with tetrazolium-based assays such as MTT. This interference can lead to an overestimation or underestimation of cell viability. It is crucial to include proper controls to account for any potential direct reduction of the assay reagent by the compound itself.
Troubleshooting Guide
Issue 1: Unexpectedly Low Cell Viability Across All Concentrations
Possible Cause 1: High Compound Concentration
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations, including very low (nanomolar) concentrations, to determine the optimal range for your cell line.
Possible Cause 2: Solvent Toxicity
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a solvent control (cells treated with the same concentration of solvent as the highest concentration of your compound) to verify.
Possible Cause 3: Suboptimal Cell Culture Conditions
-
Troubleshooting Step: Maintain optimal cell culture conditions, including temperature, pH, and humidity.[7] Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Assay Interference
-
Troubleshooting Step: To check for interference with tetrazolium-based assays, incubate this compound with the assay reagent in a cell-free system. If a color change occurs, it indicates direct reduction of the reagent by your compound. In this case, consider using an alternative assay, such as an ATP-based assay, or a dye exclusion method like trypan blue.
Possible Cause 2: Uneven Cell Seeding
-
Troubleshooting Step: Ensure a single-cell suspension and even distribution of cells when seeding plates. Inconsistent cell numbers across wells will lead to variable results.
Possible Cause 3: Edge Effects in Multi-well Plates
-
Troubleshooting Step: Minimize edge effects by not using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.
Issue 3: No Effect on Cell Viability Observed
Possible Cause 1: Low Compound Concentration or Short Incubation Time
-
Troubleshooting Step: Increase the concentration range of this compound and/or extend the incubation time. The cytotoxic effects of eugenol are often time-dependent.[1]
Possible Cause 2: Cell Line Resistance
-
Troubleshooting Step: Different cell lines exhibit varying sensitivities to cytotoxic compounds. Consider testing your compound on a different, potentially more sensitive, cell line.
Possible Cause 3: Compound Instability
-
Troubleshooting Step: Ensure the stability of this compound in your culture medium over the course of the experiment. Prepare fresh solutions for each experiment.
Quantitative Data Summary
The following table summarizes reported IC50 values for eugenol in various cancer cell lines. These values can serve as a reference for designing experiments with this compound.
| Cell Line | Assay Type | Incubation Time | IC50 Value |
| HeLa (Cervical Cancer) | MTT | Not Specified | 200 µg/mL[3] |
| Ca9-22 (Gingival Squamous Carcinoma) | MTT | 24 hours | ~300 µM[4] |
| SCC-9 (Gingival Squamous Carcinoma) | MTT | 24 hours | ~350 µM[4] |
| A549 (Lung Cancer) | CCK-8 | 24 hours | ~400 µM[1] |
| HL-60 (Promyelocytic Leukemia) | Not Specified | Not Specified | 23.7 µM[6] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay and should be performed according to the manufacturer's instructions.
-
Cell Seeding and Treatment: Follow the same steps as for the MTT assay.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and ATP Measurement: Add the CellTiter-Glo® reagent directly to the wells, mix to induce cell lysis, and incubate for a short period at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Visualizations
Signaling Pathways
Eugenol has been reported to induce apoptosis through various signaling pathways. The following diagrams illustrate two of these pathways that may be relevant to the activity of this compound.
References
- 1. Tumor suppressive roles of eugenol in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eugenol protects cells against oxidative stress via Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Eugenol Rutinoside Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of eugenol rutinoside in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a glycoside of eugenol, a naturally occurring phenolic compound. Like many natural compounds, this compound has limited water solubility, which presents a significant hurdle for in vitro studies. Poor aqueous solubility can lead to compound precipitation in culture media, inaccurate concentration measurements, and unreliable experimental results. While this compound is soluble in organic solvents like DMSO, Chloroform, Dichloromethane, and Ethyl Acetate, these are often not suitable for direct use in aqueous cell culture systems at high concentrations[1].
Q2: What are the primary methods to enhance the solubility of this compound for in vitro assays?
A2: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their cavity, forming a water-soluble inclusion complex[2][3].
-
Nanoemulsion Formulation: Nanoemulsions are kinetically stable colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20–200 nm. They can effectively solubilize lipophilic drugs for use in aqueous environments[4][5].
-
Use of Co-solvents: While high concentrations should be avoided, using a small, non-toxic percentage of a co-solvent like DMSO in the final culture medium can help maintain the solubility of the compound.
Q3: How do I choose the best solubility enhancement method for my specific experiment?
A3: The choice of method depends on several factors, including the specific requirements of your in vitro assay, the cell type being used, and the desired final concentration of this compound.
-
Cyclodextrin complexes are often a good first choice as they are generally well-tolerated by cells and can significantly increase solubility.
-
Nanoemulsions are particularly useful for achieving higher concentrations of the compound but require careful formulation and characterization to ensure stability and lack of toxicity from the surfactants used[6].
-
Co-solvents are the simplest approach but are limited by the potential for solvent-induced cytotoxicity. It is crucial to determine the maximum tolerable concentration of the co-solvent for your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and other poorly soluble compounds in in vitro settings.
Issue 1: Compound precipitates in the stock solution (e.g., in DMSO).
-
Possible Cause: The stock solution may have undergone a freeze-thaw cycle, causing the compound to fall out of solution.
-
Solution: Gently warm the stock solution in a 37°C water bath and vortex thoroughly to redissolve the compound. Visually inspect to ensure no particulates remain. If it does not fully redissolve, the stock may be compromised and should be discarded[7].
Issue 2: Compound precipitates immediately upon dilution into aqueous cell culture medium.
-
Possible Cause: This is a common problem when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where its solubility is low[7]. The final concentration may exceed the compound's aqueous solubility limit.
-
Solutions:
-
Modify the Dilution Technique: Instead of adding the stock solution directly to the full volume of media, try adding the media drop-wise to the stock solution while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Reduce the Final Concentration: If possible, lower the final working concentration of this compound in your assay.
-
Increase the Co-solvent Concentration: While keeping it below the cytotoxic limit (typically <0.5% for DMSO), a slightly higher final co-solvent concentration might maintain solubility. Always include a vehicle control with the same co-solvent concentration.
-
Utilize a Solubility Enhancement Technique: Prepare a cyclodextrin inclusion complex or a nanoemulsion of this compound to improve its aqueous dispersibility.
-
Issue 3: Crystalline structures appear in the culture plate after several hours of incubation.
-
Possible Cause: The compound may be slowly precipitating out of the culture medium over time due to instability or interactions with media components. Changes in temperature and pH within the incubator can also affect solubility[8].
-
Solutions:
-
Confirm the Identity of the Precipitate: First, ensure the precipitate is the compound and not a result of contamination or media degradation.
-
Use a More Stable Formulation: This is a strong indication that a solubility enhancement method is needed. A cyclodextrin complex or a well-formulated nanoemulsion will likely provide better stability in the culture medium over the duration of the experiment.
-
Refresh the Media: For longer incubation periods, consider refreshing the culture media with a freshly prepared solution of the compound at intermediate time points.
-
Quantitative Data on Solubility Enhancement
Direct quantitative data for this compound is limited. However, the following table summarizes data for related compounds, which can serve as a valuable reference for the expected level of solubility enhancement.
| Compound | Enhancement Method | Fold Increase in Aqueous Solubility | Reference |
| Hyperoside (a flavonol glycoside) | 2-hydroxypropyl-β-cyclodextrin Inclusion Complex | 9-fold | [9] |
| Eugenol | β-cyclodextrin Inclusion Complexes | Significant improvement (phase solubility diagrams) | [10] |
| Poorly Soluble Drugs (general) | Nanoemulsion | Can enhance solubility of drugs with <1 µg/mL to >10 mg/mL | [4] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is based on the kneading method, which is economical and effective for poorly water-soluble guest molecules[11].
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
In a mortar, add the cyclodextrin and wet it with a small amount of deionized water to form a paste.
-
Gradually add the this compound powder to the cyclodextrin paste.
-
Knead the mixture thoroughly in the mortar for at least 30-60 minutes. The mixture should remain a paste.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved water solubility.
Protocol 2: Formulation of a this compound Nanoemulsion
This protocol describes a high-energy emulsification method (ultrasonication) to prepare an oil-in-water (O/W) nanoemulsion.
Materials:
-
This compound
-
A carrier oil (e.g., medium-chain triglycerides, olive oil)
-
A surfactant (e.g., Tween 80, Polysorbate 80)
-
A co-surfactant (e.g., ethanol, propylene glycol)
-
Deionized water
-
High-power probe sonicator
Procedure:
-
Oil Phase Preparation: Dissolve the this compound in the carrier oil. Gentle heating may be required to facilitate dissolution.
-
Aqueous Phase Preparation: In a separate container, dissolve the surfactant and co-surfactant in deionized water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer. This will form a coarse, milky emulsion.
-
Nanoemulsification: Submerge the tip of the probe sonicator into the coarse emulsion. Apply high-power sonication. The time and power settings will need to be optimized, but a starting point could be 5-15 minutes at 50-70% amplitude. Use a pulsed mode and an ice bath to prevent overheating, which could degrade the compound or destabilize the emulsion.
-
Characterization: The resulting nanoemulsion should appear translucent or bluish-white. It is crucial to characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure it meets the requirements for the in vitro study.
Visualizations
References
- 1. This compound | 138772-01-7 [chemicalbook.com]
- 2. humapub.com [humapub.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oatext.com [oatext.com]
overcoming matrix effects in eugenol rutinoside LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of eugenol rutinoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses. For this compound, a relatively polar glycoside, matrix effects in biological samples (e.g., plasma, urine) are often caused by endogenous substances like phospholipids, salts, and other metabolites that can interfere with the ionization process in the mass spectrometer.
Q2: My this compound signal is showing poor reproducibility and high variability. Could this be due to matrix effects?
A: Yes, inconsistent signal response is a classic sign of matrix effects. High variability in the peak areas of your analyte between replicate injections of the same sample, or poor accuracy and precision in your quality control (QC) samples, are strong indicators that matrix effects are impacting your assay.[1]
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A: The two most common methods for assessing matrix effects are:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of this compound into the mass spectrometer post-column while injecting a blank, extracted sample matrix. Dips or rises in the baseline signal indicate at which retention times matrix components are causing ion suppression or enhancement.
-
Post-Extraction Spike: This is a quantitative method. The peak response of this compound in a neat solution is compared to the peak response of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure). The matrix effect can be calculated as a percentage.
Q4: What is the best ionization mode for this compound analysis?
A: For phenolic glycosides like this compound, negative ion electrospray ionization (ESI-) is generally preferred. The phenolic hydroxyl groups and the sugar moieties are readily deprotonated, forming a stable [M-H]- ion, which often provides high sensitivity.[2][3]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction | This compound is a polar molecule due to the sugar moiety. Ensure your extraction method is suitable for polar compounds. Protein precipitation alone may not be sufficient to remove interfering substances. Consider using a solid-phase extraction (SPE) protocol with a polymeric reversed-phase sorbent for better cleanup. |
| Suboptimal Ionization | Confirm that the mass spectrometer is operating in negative ion mode (ESI-). Optimize source parameters such as capillary voltage, gas flow, and temperature for the specific flow rate and mobile phase composition you are using. |
| Analyte Degradation | Phenolic glycosides can be susceptible to degradation. Ensure samples are handled and stored properly (e.g., at low temperatures and protected from light). Prepare fresh stock solutions and samples.[4] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Injection Solvent Mismatch | The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase conditions. This can cause peak distortion. Reconstitute your sample in a solvent that is as weak as or weaker than the starting mobile phase.[5] |
| Column Contamination | Buildup of matrix components on the analytical column can lead to poor peak shape. Implement a robust column washing step at the end of each analytical run with a strong solvent to elute strongly retained compounds. Using a guard column is also recommended to protect the analytical column.[5] |
| Secondary Interactions | Residual silanol groups on the column can interact with polar analytes. Ensure your mobile phase is acidified (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups and improve peak shape. |
Issue 3: Inconsistent Retention Time
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a sufficient re-equilibration time is crucial for reproducible retention times.[6] |
| Mobile Phase Composition Change | Check for any changes in the mobile phase composition, which can be caused by solvent evaporation or improper mixing. Prepare fresh mobile phases daily.[6] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to shifts in retention time. Monitor column performance with QC samples and replace the column if necessary.[6] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
This protocol is a basic method for the extraction of polar analytes like this compound from plasma.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard to the plasma sample.[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Generic UPLC-MS/MS Method for Phenolic Glycosides
This method is a starting point for the analysis of this compound and should be optimized for your specific instrument and application.
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-40% B
-
5-6 min: 40-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[3]
-
MRM Transitions (example for Eugenol Glucoside):
-
Precursor Ion [M+Formic Acid-H]-: m/z 371.00
-
Product Ion [eugenol-H]-: m/z 163.00[2]
-
-
Data Acquisition: Use instrument software to acquire data in MRM mode.
Quantitative Data Summary
The following table summarizes representative data on the effectiveness of different sample preparation methods for the analysis of flavonoid glycosides in plasma, which can be analogous to what one might expect for this compound.
| Analyte (Flavonoid Glycoside) | Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Quercitrin | Protein Precipitation (Methanol) | 88.9 - 98.8 | 95.7 - 98.5 | [4] |
| Luteolin-7-O-glucoside | Protein Precipitation (Methanol) | 92.3 - 105.1 | 85.2 - 93.4 | [8] |
| Quercetin-3-O-rutinoside (Rutin) | Protein Precipitation (Acetonitrile) | Not explicitly stated, but method was successful | 88.2 - 103.6 |
Note: A matrix effect close to 100% indicates minimal ion suppression or enhancement.
Visual Workflow and Logic Diagrams
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally Administered Xiaoyao Powder [mdpi.com]
- 8. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cell permeability Assays for Eugenol Rutinoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining cell permeability assays of eugenol rutinoside.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate in vitro model for assessing the oral permeability of this compound?
A1: The Caco-2 cell monolayer model is considered the gold standard for in vitro prediction of human intestinal drug absorption.[1][2][3] These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing relevant efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2).[1][2] This makes the Caco-2 assay suitable for studying both passive diffusion and active transport mechanisms that may be involved in the permeability of a glycosylated compound like this compound.
Q2: How does the glycosylation (rutinoside moiety) of eugenol likely affect its permeability?
A2: Glycosylation generally increases the hydrophilicity and molecular weight of a compound, which can decrease its passive permeability across the lipid cell membrane. However, for some flavonoid and saponin glycosides, a higher degree of glycosylation has been shown to facilitate permeability, suggesting the involvement of active transport mechanisms.[4][5] Therefore, it is crucial to investigate both passive and active transport pathways for this compound.
Q3: What are the key parameters to determine in a cell permeability assay?
A3: The primary parameter is the apparent permeability coefficient (Papp), which quantifies the rate of passage of the compound across the cell monolayer.[1] It is also essential to determine the efflux ratio (ER) by measuring Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio significantly greater than 1 (often >2) indicates that the compound is a substrate for active efflux transporters.[2]
Q4: Should I be concerned about the metabolism of this compound in Caco-2 cells?
A4: Yes, Caco-2 cells are capable of metabolizing certain compounds. For instance, rutin, a flavonoid glycoside, has been shown to be metabolized to its glucuronidated form within Caco-2 cells.[6] It is advisable to analyze samples from both the donor and receiver compartments, as well as cell lysates, for the parent this compound and potential metabolites to get a complete picture of its transport and disposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in the receiver compartment. | 1. Low intrinsic permeability: The compound may have poor passive diffusion characteristics due to its physicochemical properties (e.g., high hydrophilicity, large molecular size).2. Active efflux: this compound may be a substrate for efflux transporters (e.g., P-gp, BCRP, MRP2) that pump it back into the apical compartment.3. Poor solubility: The compound may not be fully dissolved in the transport buffer, leading to an underestimation of permeability.4. Compound binding: this compound may bind to the plastic of the assay plate or other components. | 1. Consider using a more sensitive analytical method for detection. If permeability is inherently low, this is a valid result.2. Determine the efflux ratio. If it is high, perform the assay in the presence of specific efflux pump inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP, MK571 for MRP2) to confirm transporter involvement.[2][7]3. Ensure the starting concentration of this compound is below its solubility limit in the assay buffer. The use of co-solvents may be necessary, but their effect on cell monolayer integrity must be validated.[8]4. Perform a recovery experiment by incubating the compound in the assay plate without cells to quantify binding. If significant, consider using low-binding plates. |
| High variability in Papp values between wells or experiments. | 1. Inconsistent cell monolayer integrity: The tightness of the cell junctions can vary.2. Inaccurate pipetting: Errors in adding or sampling small volumes.3. Inconsistent incubation times or temperature. 4. Cell passage number: Caco-2 cell characteristics can change with high passage numbers. | 1. Routinely measure the transepithelial electrical resistance (TEER) of each well before and after the experiment to ensure monolayer integrity. Discard wells with TEER values outside the acceptable range.[1]2. Use calibrated pipettes and ensure proper technique. For high-throughput screening, consider automated liquid handlers.3. Standardize all incubation parameters strictly.4. Use Caco-2 cells within a defined, lower passage number range for all experiments. |
| Efflux ratio is high, but the specific transporter is unknown. | Overlapping substrate specificity of efflux transporters. | Use a panel of selective inhibitors to dissect the contribution of each transporter. For example, use verapamil for P-gp, fumitremorgin C for BCRP, and MK571 for MRP2.[7] Be aware that some inhibitors may not be entirely specific at higher concentrations.[7] Consider using knockout cell lines for specific transporters if available.[9] |
| Unexpectedly high permeability for a hydrophilic glycoside. | 1. Paracellular transport: The compound may be passing through the tight junctions between cells.2. Active uptake: A specific transporter may be facilitating the uptake of this compound.3. Monolayer integrity compromised. | 1. Assess paracellular flux using a marker like Lucifer yellow. If the permeability of the marker is high, it suggests a leaky monolayer.2. Investigate the involvement of uptake transporters by conducting temperature-dependent studies (transport is significantly reduced at 4°C for active processes) or by using known uptake transporter inhibitors.[10]3. Verify TEER values and Lucifer yellow permeability. |
Experimental Protocols
Caco-2 Cell Permeability Assay Protocol
This protocol provides a general framework for assessing the permeability of this compound across Caco-2 cell monolayers.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
For permeability studies, seed Caco-2 cells onto semi-permeable filter inserts (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.[2]
2. Assay Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each cell monolayer using an epithelial volt-ohm meter. Only use monolayers with TEER values within the laboratory's established range.
-
Preparation of Transport Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to a pH of 7.4 for the basolateral compartment and a pH of 6.5 (to mimic the acidic microclimate of the small intestine) for the apical compartment.[1]
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with the apical transport buffer to the final desired concentration (e.g., 10 µM). The final solvent concentration should be non-toxic to the cells (typically ≤1%).
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as for A-B permeability, but add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Involvement of Efflux Transporters: To investigate the role of specific efflux pumps, pre-incubate the cells with an inhibitor (e.g., 50 µM verapamil for P-gp) for 30-60 minutes before adding the this compound dosing solution containing the same concentration of the inhibitor.[11]
3. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[1]
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
Data Presentation
Table 1: Hypothetical Permeability Data for this compound and Control Compounds
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound | A -> B | 0.8 ± 0.1 | 5.0 | Low |
| B -> A | 4.0 ± 0.5 | |||
| This compound + Verapamil | A -> B | 3.5 ± 0.4 | 1.1 | Moderate |
| B -> A | 3.9 ± 0.3 | |||
| Propranolol (High Permeability Control) | A -> B | 25.0 ± 2.1 | 1.2 | High |
| B -> A | 30.0 ± 2.5 | |||
| Atenolol (Low Permeability Control) | A -> B | 0.5 ± 0.08 | 0.9 | Low |
| B -> A | 0.45 ± 0.07 |
Visualizations
Experimental Workflow
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absorption and Metabolism Characteristics of Rutin in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers: a strategy to assess the interaction of a new chemical entity with P-gp, BCRP, and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Improvement of Eugenol Water Solubility by Spray Drying Encapsulation in Soluplus® and Lutrol F 127 [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Investigation of the Uptake and Transport of Aspirin Eugenol Ester in the Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for enzymatic synthesis of eugenol rutinoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of eugenol rutinoside.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzymatic method for synthesizing this compound?
A1: The most prevalent method is a transglycosylation reaction catalyzed by a rutinase (a type of β-glucosidase).[1][2][3] In this process, rutin serves as a cost-effective donor of the rutinose moiety, which is transferred to eugenol as the acceptor molecule.
Q2: Which enzyme should I use for this synthesis?
A2: A rutinase with high transglycosylation activity is ideal. Rutinases can be sourced from various organisms, including Aspergillus species and tartary buckwheat (Fagopyrum tataricum).[1][2][3][4] The choice of enzyme may depend on commercial availability, substrate specificity, and optimal reaction conditions. Some α-rhamnosyl-β-glucosidases have also been shown to be effective in transferring the rutinosyl group from donors like hesperidin.[5][6]
Q3: Why is a co-solvent recommended for the reaction?
A3: Eugenol has low solubility in aqueous buffers, which are the typical media for enzymatic reactions.[7] A co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is often used to increase the solubility of eugenol, thereby improving its availability to the enzyme and potentially increasing the reaction yield.[5][8]
Q4: What are the expected products of the reaction?
A4: The primary product is this compound. However, side products can be formed, including hydrolyzed rutin (quercetin and rutinose) and potentially small amounts of self-glycosylated eugenol or other minor products, depending on the enzyme's specificity.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is the preferred method for quantifying the formation of this compound and the consumption of eugenol and rutin.
Q6: What is the typical stability of eugenol under common reaction conditions?
A6: Eugenol has low chemical stability and is susceptible to oxidation.[7] However, within the typical pH range for this enzymatic reaction (pH 5-7) and at moderate temperatures (30-50°C), eugenol is reasonably stable for the duration of the synthesis.[9] Encapsulation in micelles has been shown to improve its stability and solubility.[7][9]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Substrate Inhibition: High concentrations of eugenol or rutin may inhibit the enzyme. 4. Low Substrate Solubility: Eugenol may not be sufficiently dissolved in the reaction medium. | 1. Enzyme Activity Check: Test the enzyme activity using a standard substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for a β-glucosidase). 2. Condition Optimization: Systematically vary the pH and temperature to find the optimal conditions for your specific enzyme. Refer to the enzyme's technical datasheet. 3. Substrate Titration: Perform the reaction with varying concentrations of eugenol and rutin to identify and avoid inhibitory concentrations. 4. Co-solvent Optimization: Increase the percentage of co-solvent (e.g., DMSO) in the reaction mixture, typically in the range of 5-25% (v/v), to enhance eugenol solubility.[5][8] |
| Enzyme Denaturation/Precipitation | 1. Incorrect pH or Temperature: Extreme pH or high temperatures can denature the enzyme. 2. Presence of Organic Solvents: High concentrations of co-solvents can lead to enzyme denaturation. | 1. Verify Reaction Conditions: Ensure the pH and temperature are within the enzyme's stable range. 2. Optimize Co-solvent Concentration: Determine the maximum concentration of the co-solvent that the enzyme can tolerate without significant loss of activity. |
| Formation of Multiple Side Products | 1. Enzyme Specificity: The enzyme may have broad substrate specificity, leading to the formation of undesired products. 2. Hydrolysis of Rutin: The enzyme may favor the hydrolysis of rutin over transglycosylation. | 1. Screen Different Enzymes: Test different rutinases or glycosidases to find one with higher specificity for the desired transglycosylation reaction. 2. Adjust Substrate Ratio: Vary the molar ratio of rutin to eugenol. A higher concentration of the acceptor (eugenol) can sometimes favor the transglycosylation reaction over hydrolysis. |
| Difficulty in Product Purification | 1. Similar Polarity of Components: The product, substrates, and byproducts may have similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatographic Method: Experiment with different solvent systems for column chromatography or different gradients for HPLC. 2. Crystallization: Attempt to purify the this compound by crystallization. This can be an effective method for separating it from structurally dissimilar impurities.[10][11] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for specific enzymes and laboratory conditions.
1. Materials:
-
Rutin (donor substrate)
-
Eugenol (acceptor substrate)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Silica gel for column chromatography
2. Reaction Setup:
-
Prepare a reaction mixture containing rutin and eugenol in a suitable molar ratio (e.g., 1:5) in 20 mM acetate buffer (pH 5.0).
-
Add DMSO as a co-solvent to a final concentration of 10-25% (v/v) to dissolve the eugenol.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 40°C).[1][2][3]
-
Initiate the reaction by adding the rutinase solution.
-
Incubate the reaction mixture with gentle agitation for a specified period (e.g., 24-48 hours).
3. Reaction Monitoring:
-
At different time intervals, withdraw aliquots from the reaction mixture.
-
Stop the enzymatic reaction in the aliquots by adding a water-immiscible organic solvent like ethyl acetate and vortexing, followed by centrifugation to separate the layers.
-
Analyze the organic and/or aqueous phases by TLC or HPLC to monitor the formation of this compound.
4. Product Purification:
-
After the reaction is complete, terminate it by heating the mixture (e.g., 100°C for 10 minutes) to denature the enzyme.[5]
-
Centrifuge the mixture to remove any precipitated protein.
-
The supernatant can be purified by preparative HPLC or silica gel column chromatography.[1][2][3]
-
For column chromatography, a gradient of methanol in chloroform or ethyl acetate is often effective for separating glycosides.
-
Pool the fractions containing the purified this compound and evaporate the solvent.
-
The structure of the purified product should be confirmed by NMR and mass spectrometry.[1][2][3]
Data Presentation
Table 1: Optimization of Reaction Conditions for Phenolic Rutinoside Synthesis
| Parameter | Range Tested | Optimal Condition | Reference |
| pH | 4.0 - 7.0 | 5.0 | [1][2][3][5] |
| Temperature (°C) | 30 - 60 | 40 | [1][2][3] |
| Co-solvent (DMSO, v/v) | 0% - 30% | 5% - 25% | [5][8] |
| Acceptor:Donor Molar Ratio | 1:1 - 20:1 | 20:1 (for HQ) | [5] |
| Enzyme Concentration | 0.02 - 1.0 U/mL | Enzyme Dependent | [5] |
Note: The optimal conditions provided are based on the synthesis of other phenolic rutinosides and may need to be adjusted for eugenol.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting guide for low or no product yield in this compound synthesis.
References
- 1. Enzymatic synthesis of novel phenol acid rutinosides using rutinase and their antiviral activity in vitro. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic synthesis of novel phenol acid rutinosides using rutinase and their antiviral activity in vitro. (2013) | Shigeru Katayama | 41 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and antimicrobial efficiency of eugenol encapsulated in surfactant micelles as affected by temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US2543783A - Method of purifying rutin - Google Patents [patents.google.com]
Technical Support Center: Formulation Stability of Eugenol Rutinoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of eugenol rutinoside in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in formulations?
A1: this compound is a glycoside of eugenol, a phenolic compound found in plants like cloves.[1] The attachment of a rutinose sugar molecule can enhance its solubility and potentially modulate its biological activity compared to eugenol alone. However, the glycosidic bond linking eugenol and rutinose is susceptible to cleavage under various conditions, leading to the degradation of the molecule and loss of efficacy. The stability of phenolic compounds, in general, can be affected by factors like pH, temperature, and light.[2][3][4]
Q2: What are the primary degradation pathways for this compound in a formulation?
A2: The primary degradation pathway for this compound is the hydrolysis of the glycosidic bond, which separates the eugenol aglycone from the rutinose sugar. This hydrolysis can be catalyzed by acidic or basic conditions.[2][3] Additionally, the eugenol aglycone itself can be susceptible to oxidation and photodegradation, particularly in the presence of light and oxygen.[5][6]
Q3: How does pH affect the stability of this compound?
A3: While specific data for this compound is limited, studies on other phenolic glycosides and phenolic compounds suggest that pH is a critical factor. Generally, phenolic compounds tend to be more stable in acidic conditions compared to alkaline conditions.[2][3] High pH can lead to the ionization of phenolic hydroxyl groups, making the molecule more susceptible to oxidation. It can also directly catalyze the hydrolysis of the glycosidic bond.
Q4: Is this compound sensitive to light?
A4: Phenolic compounds, including eugenol, are known to be sensitive to light (photosensitive).[5] Photodegradation can lead to the breakdown of the molecule and the formation of degradation products. Therefore, it is crucial to protect formulations containing this compound from light.
Q5: What are some general strategies to improve the stability of this compound in formulations?
A5: Key strategies include:
-
pH Control: Maintaining the formulation at an optimal, likely acidic, pH.
-
Protection from Light: Using light-protective packaging.
-
Use of Antioxidants: Incorporating antioxidants to prevent oxidative degradation of the eugenol aglycone.
-
Encapsulation: Microencapsulation or complexation with excipients like cyclodextrins can protect the molecule from environmental factors.[7]
-
Temperature Control: Storing the formulation at controlled, and likely cool, temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of potency over time | Hydrolysis of the glycosidic bond. | 1. Analyze pH: Measure the pH of your formulation. If it is neutral or alkaline, consider adjusting to a more acidic pH (e.g., pH 4-6).2. Forced Degradation Study: Conduct a forced degradation study under acidic and basic conditions to confirm pH-dependent degradation.3. Reformulate with Buffers: Use a suitable buffer system to maintain the optimal pH. |
| Oxidative degradation of the eugenol aglycone. | 1. Incorporate Antioxidants: Add antioxidants such as ascorbic acid, BHA (butylated hydroxyanisole), or BHT (butylated hydroxytoluene) to the formulation.2. Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen to minimize oxygen exposure.3. Chelating Agents: If metal ions are present, consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation. | |
| Discoloration of the formulation | Photodegradation or oxidation. | 1. Light Protection: Store the formulation in amber or opaque containers to protect it from light.2. Conduct Photostability Study: Expose the formulation to controlled light conditions (as per ICH guidelines) to assess its photostability.3. Evaluate Antioxidants: Assess the effectiveness of different antioxidants in preventing color change. |
| Precipitation or changes in physical appearance | Degradation leading to less soluble products or interaction with excipients. | 1. Identify Degradants: Use analytical techniques like HPLC-MS to identify the degradation products. This can provide clues about the degradation pathway.2. Excipient Compatibility Study: Perform compatibility studies with all formulation excipients to identify any potential interactions.3. Consider Encapsulation: Explore encapsulation techniques to physically protect this compound from interacting with incompatible excipients or the environment.[7] |
Data Presentation
Table 1: General Stability Profile of Phenolic Glycosides Under Various Conditions (Qualitative)
| Condition | Effect on Stability | Primary Degradation Pathway | References |
| Acidic pH (pH < 7) | Generally more stable | Slow hydrolysis | [2][3] |
| Alkaline pH (pH > 7) | Unstable | Rapid hydrolysis and oxidation | [2][3] |
| Elevated Temperature | Decreased stability | Increased rate of hydrolysis and oxidation | [4][8] |
| UV/Visible Light Exposure | Unstable | Photodegradation | [5] |
| Presence of Oxygen | Decreased stability | Oxidation of the aglycone | [5][6] |
| Presence of Metal Ions | Decreased stability | Catalyzes oxidation |
Table 2: First-Order Degradation Rate Constants (k) for Aqueous Photooxidation of Eugenol
This data is for eugenol, the aglycone of this compound, and can provide insight into the stability of the phenolic portion of the molecule.
| Oxidation Condition | Rate Constant (k) in s⁻¹ | Reference |
| Direct Photolysis | 2.43 x 10⁻⁴ | [5] |
| OH-initiated Photooxidation | 2.73 x 10⁻⁴ | [5] |
| ³C*-initiated Photooxidation | 5.75 x 10⁻⁴ | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a hydroalcoholic mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solid this compound or a solution at 60°C in an oven for 24 and 48 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect the formation of degradation products.[9]
-
Characterize the major degradation products using LC-MS/MS.
-
Protocol 2: Evaluation of Antioxidants for Stabilization of this compound
Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound in an aqueous formulation.
Methodology:
-
Formulation Preparation: Prepare a base aqueous formulation of this compound at a target pH (e.g., pH 5.0 using a citrate buffer).
-
Addition of Antioxidants: Divide the base formulation into several batches and add different antioxidants at various concentrations (e.g., Ascorbic Acid: 0.01%, 0.1%; BHA: 0.02%; BHT: 0.02%). Include a control batch with no antioxidant.
-
Stability Study:
-
Store all batches under accelerated stability conditions (e.g., 40°C/75% RH) and under photostability conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
-
Sample Analysis:
-
Analyze the samples for the remaining concentration of this compound using a validated HPLC method.
-
Visually inspect the samples for any color change or precipitation.
-
-
Data Analysis: Compare the degradation rates of this compound in the presence and absence of different antioxidants to determine the most effective stabilization strategy.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Optical and chemical properties and oxidative potential of aqueous-phase products from OH and 3Câ-initiated photooxidation of eugenol [acp.copernicus.org]
- 6. Mechanisms and kinetics studies of the atmospheric oxidation of eugenol by hydroxyl radicals and ozone molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Eugenol Rutinoside and Its Glycosidic Congeners from Diverse Botanical Sources
For researchers, scientists, and professionals in drug development, understanding the nuances of natural compounds is paramount. Eugenol, a well-documented bioactive molecule, exists in various glycosidic forms within the plant kingdom, with eugenol rutinoside being a key conjugate. This guide provides a comparative overview of this compound and other eugenol glycosides found in different plant sources, detailing their extraction, quantification, and biological activities, supported by experimental data and methodologies.
Plant Sources and Yield of Eugenol Glycosides
Eugenol is predominantly found in its free form in essential oils of plants like cloves (Syzygium aromaticum), cinnamon (Cinnamomum verum), and basil (Ocimum basilicum)[1][2][3]. However, these plants also serve as natural sources of eugenol glycosides, where the sugar moiety enhances water solubility and stability of the parent compound[1][4].
While specific quantitative data comparing this compound across different plant sources remains limited in publicly available research, studies have confirmed the presence of various eugenol glycosides. For instance, eugenol β-D-glucoside , also known as Citrusin C, has been identified in cloves, basil, and cinnamon[3][5]. Furthermore, eugenyl β-primeveroside has been isolated from Calyptranthes sasanqua[1]. The biotransformation of eugenol in plant cell cultures has also been shown to yield eugenyl β-rutinoside , as observed in Eucalyptus perriniana cultures.
The concentration of these glycosides is generally lower than that of free eugenol and can be influenced by factors such as the plant part, geographical origin, and harvest time.
Table 1: Quantitative Data on Eugenol and its Glycosides from Various Plant Sources
| Plant Source | Compound | Plant Part | Extraction Method | Analytical Method | Yield/Concentration | Reference |
| Clove (Syzygium aromaticum) | Eugenol | Flower Buds | Steam Distillation | GC-MS | 80-90% of essential oil | [2] |
| Clove (Syzygium aromaticum) | Eugenol β-D-glucoside | Not Specified | Not Specified | LC-MS/MS | Present | [3][5] |
| Cinnamon (Cinnamomum verum) | Eugenol | Not Specified | Not Specified | Not Specified | Present | [2] |
| Cinnamon (Cinnamomum verum) | Eugenol β-D-glucoside | Not Specified | Not Specified | LC-MS/MS | Present | [3] |
| Basil (Ocimum basilicum) | Eugenol | Not Specified | Not Specified | Not Specified | Present | [2] |
| Basil (Ocimum basilicum) | Eugenol β-D-glucoside | Not Specified | Not Specified | LC-MS/MS | Present | [3] |
| Calyptranthes sasanqua | Eugenyl β-primeveroside | Not Specified | Not Specified | Not Specified | Major component | [1] |
Experimental Protocols
Extraction of Eugenol Glycosides
The extraction of polar glycosides like this compound requires different methods than those used for the volatile, non-polar eugenol.
-
Plant Material Preparation: Air-dried and powdered plant material is used as the starting material.
-
Solvent Extraction: Maceration or Soxhlet extraction is performed using polar solvents such as methanol or ethanol to effectively extract the glycosides.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning. Typically, the extract is dissolved in water and partitioned against a non-polar solvent (e.g., hexane) to remove lipids and free eugenol, followed by partitioning with a more polar solvent (e.g., ethyl acetate or butanol) to isolate the glycosidic fraction.
-
Chromatographic Purification: The glycoside-rich fraction is further purified using column chromatography (e.g., silica gel or Sephadex LH-20) with a gradient of solvents of increasing polarity.
Quantification of Eugenol Glycosides
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the quantification of eugenol glycosides.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and a polar organic solvent like methanol or acetonitrile.
-
Detection: UV detection at a wavelength of approximately 280 nm or Mass Spectrometry (MS) for higher sensitivity and structural confirmation.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure standard of the specific eugenol glycoside.
Comparative Biological Activities
Glycosylation can significantly alter the biological properties of eugenol, often enhancing its bioavailability and modifying its activity. While research on the specific biological activities of naturally occurring this compound is still emerging, studies on synthetic eugenol glycosides provide valuable insights.
-
Antifungal Activity: Synthetic eugenol glucosides have demonstrated potent antifungal activity, with some derivatives showing greater potency than the conventional antifungal drug fluconazole against Candida glabrata[6].
-
Antioxidant Activity: Glycosylation is known to improve the antioxidant properties of phenolic compounds[7].
-
Antimicrobial and Antitumor Activities: A synthesized eugenol α-D-glucopyranoside exhibited superior antimicrobial and antitumor activities compared to its parent compound, eugenol[7].
The enhanced activity of eugenol glycosides is often attributed to their increased water solubility, which facilitates interaction with biological membranes and cellular targets[4].
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on eugenol provides a foundation for future investigation. Eugenol is known to interact with several key signaling pathways:
-
NF-κB Signaling Pathway: Eugenol has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer[8]. This suggests that eugenol glycosides may also exert anti-inflammatory and anticancer effects through this pathway.
-
Oxidative Stress Pathways: Eugenol is a potent antioxidant that can scavenge free radicals. Its glycosides are expected to retain or even enhance this activity, thereby protecting cells from oxidative damage[7].
The glycosidic moiety may influence the interaction of the eugenol backbone with specific cellular receptors and enzymes, potentially leading to a unique pharmacological profile for each glycoside.
Below is a diagram illustrating the general biosynthesis pathway of eugenol, which is the precursor to eugenol glycosides.
Caption: Biosynthetic pathway of eugenol and its glycosides.
Conclusion
The study of this compound and other eugenol glycosides presents a promising frontier in natural product research. While cloves, cinnamon, and basil are established sources of eugenol β-D-glucoside, further research is needed to identify and quantify this compound in a wider range of plant species. The enhanced biological activities observed in synthetic eugenol glycosides underscore the potential of these natural compounds as novel therapeutic agents. Future investigations should focus on isolating and characterizing these glycosides from their natural sources, elucidating their specific mechanisms of action and signaling pathways, and conducting comprehensive comparative studies to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Eugenol - Wikipedia [en.wikipedia.org]
- 3. Human Saliva-Mediated Hydrolysis of Eugenyl-β-D-Glucoside and Fluorescein-di-β-D-Glucoside in In Vivo and In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eugenol glucoside | 18604-50-7 | XE182726 | Biosynth [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced chemical and biological activities of a newly biosynthesized eugenol glycoconjugate, eugenol α-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
validating the anticancer potential of eugenol rutinoside on specific cell lines
A comprehensive review of the existing scientific literature reveals a significant lack of data on the anticancer potential of eugenol rutinoside against specific cell lines. Consequently, a direct comparison with alternative compounds is not currently feasible. However, extensive research is available on its parent compound, eugenol, a natural phenol found in high concentrations in clove oil. This guide provides a detailed comparison of eugenol's validated anticancer activities across various cell lines and explores the potential impact of glycosylation on its efficacy.
Eugenol has demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.[1][2] Its effects have been observed in a wide range of cancer cell lines, establishing it as a compound of interest in oncological research.
Comparative Efficacy of Eugenol Across Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of eugenol vary across different cancer cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values of eugenol in several human cancer cell lines, providing a quantitative comparison of its potency.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | 22.75 µM | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 15.09 µM | [3] |
| DU-145 | Prostate Carcinoma | 19.02 x 10⁻⁶ mol L⁻¹ | [4] |
| KB | Oral Squamous Carcinoma | 18.11 x 10⁻⁶ mol L⁻¹ | [4] |
| HeLa | Cervical Cancer | ~150 µM (synergistic with gemcitabine) | [3] |
| G361 | Melanoma | IC50 not specified, cytotoxic effects observed at 0.5-2 mM |
The Impact of Chemical Modification on Eugenol's Bioactivity
While data on this compound is unavailable, studies on other eugenol derivatives provide insights into how structural modifications can influence its anticancer activity.
-
Synthetic Analogues: Synthetic derivatives of eugenol, such as those incorporating 1,2,3-triazole or 1,3,4-oxadiazole moieties, have shown enhanced cytotoxicity against breast, ovarian, and prostate cancer cell lines compared to the parent eugenol molecule.[5] For instance, a 1,2,3-triazole derivative of eugenol exhibited an IC50 of 3.15 µM against MCF-7 cells, a significant increase in potency compared to eugenol alone.[5]
-
Glycosylation: A study on a D-glucose conjugate of eugenol demonstrated reduced cell proliferation in osteosarcoma cells.[6] This suggests that the addition of a sugar moiety can modulate the biological activity of eugenol.
-
Importance of the Hydroxyl Group: Research on eugenol derivatives has highlighted that modifications to the phenolic hydroxyl group can lead to a significant reduction in antioxidant activity.[7][8] Since the antioxidant properties of eugenol are believed to contribute to its anticancer effects, the attachment of a bulky rutinoside group at this position could potentially alter its therapeutic efficacy. Therefore, the anticancer potential of eugenol cannot be directly extrapolated to this compound.
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to validate the anticancer potential of compounds like eugenol.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., eugenol) for 24, 48, or 72 hours.
-
Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cells are seeded in 6-well plates and treated with the test compound for the desired time.
-
Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of a compound on the progression of the cell cycle.
Protocol:
-
Cells are treated with the test compound for a specific duration.
-
The cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed and resuspended in PBS containing RNase A and PI.
-
After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
Signaling Pathways and Experimental Workflows
The anticancer effects of eugenol are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate a key signaling pathway affected by eugenol and a typical experimental workflow for its evaluation.
References
- 1. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Eugenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchers.uss.cl [researchers.uss.cl]
- 5. researchgate.net [researchgate.net]
- 6. Eugenol: An Insight Into the Anticancer Perspective and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Eugenol and Various Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of eugenol and a range of glycosides, offering valuable insights for research and development in the fields of pharmacology and medicinal chemistry. While direct comparative studies on eugenol rutinoside are limited in publicly available literature, this guide synthesizes data on eugenol and various well-characterized glycosides to serve as a valuable reference point. The antioxidant activities are presented based on common in vitro assays, and the underlying mechanisms and experimental protocols are detailed to support further investigation.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals or to reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates a higher antioxidant potency. The following table summarizes the IC50 values for eugenol and several glycosides from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | Aglycone | Glycosidic Moiety | Assay | IC50 (µg/mL) | Reference |
| Eugenol | Eugenol | - | DPPH | - | [1] |
| Rutin Hydrate | Quercetin | Rutinose | ABTS | 4.68 ± 1.24 | [1][2] |
| Hyperoside | Quercetin | Galactose | ABTS | 3.54 ± 0.39 | [1][2] |
| Quercetin 3-β-D-glucoside | Quercetin | Glucose | - | - | [1] |
| Kaempferol-3-O-rutinoside | Kaempferol | Rutinose | - | - | |
| Myricetin-3-O-L-rhamnoside | Myricetin | Rhamnose | DPPH | - | |
| Naringin | Naringenin | Neohesperidose | - | - | |
| (+)-Catechin Hydrate | Catechin | - | ABTS | 3.12 ± 0.51 | [1][2] |
| Gallic Acid Hydrate | Gallic Acid | - | ABTS | 1.03 ± 0.25 | [1][2] |
| Caffeic Acid | Caffeic Acid | - | ABTS | 1.59 ± 0.06 | [1][2] |
| Quercetin | Quercetin | - | ABTS | 1.89 ± 0.33 | [1][2] |
| Kaempferol | Kaempferol | - | ABTS | 3.70 ± 0.15 | [1][2] |
Note: The table is populated with available data; blank cells indicate that specific IC50 values were not found in the initial search results. The antioxidant activity of glycosides can be influenced by the structure of the aglycone and the nature and position of the sugar moiety.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the three most common antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample preparation: The test compounds (eugenol, glycosides) are prepared in a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.
Procedure:
-
Generation of ABTS radical cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[1]
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Sample preparation: The test compounds are prepared in various concentrations.
-
Reaction: The diluted ABTS•+ solution is mixed with the sample solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[1]
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and an aqueous solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
Sample preparation: The test compounds are prepared in different concentrations.
-
Reaction: The FRAP reagent is mixed with the sample solution.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at a specific wavelength (typically around 593 nm).
-
Calculation: A standard curve is prepared using a known antioxidant (e.g., FeSO₄ or Trolox), and the antioxidant capacity of the sample is expressed as equivalents of the standard.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz DOT language provide a clear visual representation of experimental workflows and biological signaling pathways.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Simplified signaling pathways of antioxidant action.
Concluding Remarks
The provided data indicates that both eugenol and various glycosides possess significant antioxidant properties. The antioxidant capacity of glycosides is largely influenced by the structure of their aglycone component, with flavonoids like quercetin and kaempferol demonstrating potent radical scavenging activity. The presence of a sugar moiety can modulate this activity. Eugenol exhibits its antioxidant effects through direct radical scavenging and by activating cellular antioxidant defense mechanisms, such as the Nrf2 pathway.[3]
For researchers and drug development professionals, the choice between eugenol, its derivatives, or different glycosides as potential therapeutic agents will depend on a variety of factors including their specific biological targets, bioavailability, and potential for modification to enhance efficacy and reduce toxicity. The experimental protocols and signaling pathway diagrams included in this guide offer a foundational resource for further research and development in this promising area.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Statistical Analysis of Eugenol Rutinoside Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of eugenol rutinoside, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties. Due to the limited availability of specific bioassay data for this compound, this guide leverages data from its aglycone, eugenol, and related eugenol glycosides to provide a comprehensive overview. This approach is based on the scientific premise that glycosylation can modulate the biological activity of a parent compound, often enhancing its solubility and bioavailability. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of eugenol derivatives.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data from various bioassays, comparing the performance of eugenol and its glycoside derivatives with common alternatives.
Table 1: Antioxidant Activity by DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 | Source(s) |
| Eugenol | 2.16 - 41.13 µM | [1][2][3][4] |
| Eugenol Glycoside (representative) | Higher than ascorbic acid (qualitative) | [5] |
| Quercetin (Positive Control) | 9.9 - 19.17 µg/mL | [6][7] |
| Ascorbic Acid (Positive Control) | ~54.89 µg/mL | [8] |
| Butylated Hydroxytoluene (BHT) | ~202.35 µg/mL | [9] |
Table 2: Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model for assessing anti-inflammatory activity. The IC50 value is the concentration of the compound that inhibits 50% of NO production.
| Compound | NO Inhibition in LPS-stimulated RAW 264.7 cells (IC50) | Source(s) |
| Eugenol | 19.0 µg/mL | [10] |
| Eugenol Glycoside (representative) | Data not available | |
| Indomethacin (Positive Control) | 56.8 µM | [11] |
Note: While specific data for this compound is unavailable, studies on eugenol suggest a potential for anti-inflammatory effects through the inhibition of pro-inflammatory mediators.
Table 3: Antimicrobial Activity by Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound | Organism | MIC | Source(s) |
| Eugenol | Staphylococcus aureus | 1000 µg/mL | [12][13] |
| Eugenol | Escherichia coli | 125 µg/mL | [14] |
| Eugenol Derivatives | Staphylococcus aureus | 500 µg/mL | [13] |
| Ciprofloxacin (Positive Control) | Escherichia coli | ≤1 µg/mL (Susceptible) | [15][16] |
Note: Studies on eugenol derivatives suggest that glycosylation can enhance antimicrobial potential. For instance, some eugenol derivatives have shown a lower MIC against certain bacteria compared to eugenol itself[13].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (this compound, eugenol, or alternatives) in methanol to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex, which is measured spectrophotometrically.
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer.
-
Reaction Mixture: To 100 µL of the sample homogenate, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid.
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the tubes on ice and centrifuge at 3,000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: The concentration of TBARS is calculated using a standard curve prepared with malondialdehyde.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound, eugenol, or alternatives) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group should be treated with LPS only.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound in which no visible growth of the microorganism is observed.
Mandatory Visualization
Signaling Pathway Diagram
The anti-inflammatory effects of eugenol are, in part, mediated through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway.
Caption: Canonical NF-κB Signaling Pathway and the inhibitory action of Eugenol.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the bioassay-guided investigation of a natural product like this compound.
Caption: General workflow for bioassay-guided isolation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Eugenol Composition in Clove Essential Oil by Deep Eutectic Solvent-Based Ultrasonic Extraction and Microwave-Assisted Hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nehu.ac.in [nehu.ac.in]
- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthetic vs. Natural Eugenol Rutinoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the chemical structure of synthetically produced eugenol rutinoside against its naturally occurring counterpart. While specific experimental data for the direct comparison of synthetic and natural this compound is not extensively available in public literature, this document outlines the standard methodologies and expected outcomes based on established analytical techniques for structurally similar compounds.
The fundamental expectation is that the chemical structure of correctly synthesized this compound will be identical to that of the natural compound. Any observed differences in performance would likely arise from impurities present in either the synthetic or natural product, rather than from structural discrepancies.
Structural and Molecular Information
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₁₁ |
| Molecular Weight | 472.49 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-((2-methoxy-4-(prop-2-en-1-yl)phenoxy)methyl)-6-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol |
| CAS Number | 138772-01-7 |
Experimental Protocols for Structural Confirmation
The definitive confirmation of the identical structure between synthetic and natural this compound relies on a combination of chromatographic and spectroscopic techniques.
Isolation of Natural this compound
A generalized protocol for the isolation of phenylpropanoid glycosides from a plant source such as Dendropanax dentiger would involve the following steps:
-
Extraction: The dried and powdered plant material (e.g., leaves or stems) is extracted with a polar solvent such as methanol or ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The desired glycosides typically remain in the aqueous or ethyl acetate fraction.
-
Chromatographic Purification: The fraction containing this compound is subjected to multiple chromatographic steps for purification. This may include:
-
Column Chromatography: Using silica gel or a reversed-phase C18 stationary phase with a gradient elution system (e.g., water-methanol or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure sample of natural this compound.
-
Synthesis of this compound
The chemical synthesis of this compound would typically be achieved through a glycosylation reaction. A plausible synthetic route is the Koenigs-Knorr reaction:
-
Preparation of Glycosyl Donor: Rutinose is first per-acetylated to protect the hydroxyl groups, followed by conversion to a glycosyl halide (e.g., acetobromorutinose) by treatment with a hydrohalic acid.
-
Glycosylation: The phenolic hydroxyl group of eugenol is reacted with the prepared acetobromorutinose in the presence of a promoter, such as a silver or mercury salt (e.g., silver carbonate or mercuric cyanide), in an aprotic solvent.
-
Deprotection: The resulting acetylated this compound is then deprotected by treatment with a base, such as sodium methoxide in methanol, to yield the final synthetic this compound.
-
Purification: The synthetic product is purified using column chromatography to remove any unreacted starting materials and byproducts.
Spectroscopic and Spectrometric Analysis
The structural identity of the purified natural and synthetic samples is confirmed by comparing their spectroscopic and spectrometric data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. The spectra of the synthetic and natural samples should show identical chemical shifts, coupling constants, and integration values for all protons, including those of the eugenol aglycone and the rutinose sugar moiety.
-
¹³C NMR: Reveals the number and type of carbon atoms. The chemical shifts of all 22 carbons in both samples must match.
-
2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and to confirm the connectivity between the eugenol and rutinose units, as well as the linkage between the two sugar units of rutinose.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which should be identical for both samples and consistent with the molecular formula C₂₂H₃₂O₁₁.
-
Tandem Mass Spectrometry (MS/MS): Provides information on the fragmentation pattern of the molecule. The fragmentation patterns of the synthetic and natural samples should be identical, showing characteristic losses of the rhamnose and glucose units.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Co-injection: A mixture of the synthetic and natural samples is injected into an HPLC system. The appearance of a single, sharp peak confirms that the two compounds have identical retention times and are, therefore, chromatographically indistinguishable.
-
Data Presentation: Expected Spectroscopic Data
| Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |
| Eugenol Moiety | Eugenol Moiety |
| Aromatic Protons (~6.7-7.0) | Aromatic Carbons (~110-150) |
| Methoxy Protons (~3.8) | Methoxy Carbon (~56) |
| Allyl Protons (~3.3, 5.0-5.2, 5.9-6.1) | Allyl Carbons (~40, 115, 137) |
| Rutinose Moiety | Rutinose Moiety |
| Anomeric Protons (Glucose: ~4.9-5.1, Rhamnose: ~4.5-4.7) | Anomeric Carbons (Glucose: ~100-102, Rhamnose: ~101-103) |
| Sugar Protons (~3.2-4.0) | Sugar Carbons (~60-80) |
| Rhamnose Methyl Protons (~1.2) | Rhamnose Methyl Carbon (~18) |
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the structural confirmation of synthetic versus natural this compound.
Caption: Experimental workflow for structural confirmation.
In the absence of specific literature on the signaling pathways of this compound, it is reasonable to hypothesize that its biological activities might be related to those of its aglycone, eugenol. However, dedicated studies are required to confirm this.
Comparative Efficacy of Eugenol Glycosides and their Aglycone Counterpart, Eugenol: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of eugenol rutinoside and its aglycone, eugenol. Due to a lack of direct comparative studies on this compound, this document leverages data from a closely related glycoside, α-D-glucosylated eugenol (α-EG), to draw meaningful comparisons with eugenol. Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, including its solubility, stability, and bioactivity.[1][2] This guide synthesizes available experimental data to illuminate these differences, offering valuable insights for research and development in the pharmaceutical and nutraceutical industries.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the key quantitative data comparing the anti-inflammatory and antioxidant activities of eugenol and its glycosylated form.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Target | IC50 / Inhibition | Cell Line | Reference |
| Eugenol | COX-2 Inhibition | Cyclooxygenase-2 | Superior Inhibition vs. α-EG (non-cellular) | - | [2] |
| α-D-glucosylated eugenol (α-EG) | COX-2 Inhibition | Cyclooxygenase-2 | Less Potent Inhibition vs. Eugenol (non-cellular) | - | [2] |
| Eugenol | Nitric Oxide (NO) Production | iNOS | Less Potent Inhibition vs. α-EG | RAW 264.7 Macrophages | [2] |
| α-D-glucosylated eugenol (α-EG) | Nitric Oxide (NO) Production | iNOS | More Potent Inhibition vs. Eugenol | RAW 264.7 Macrophages | [2] |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Eugenol | DPPH Radical Scavenging | 0.1967 mg/mL | [3] |
| Eugenol | ABTS Radical Scavenging | 0.1492 mg/mL | [3] |
| Eugenol | Nitric Oxide Radical Scavenging | 114.34 µg/mL | |
| Eugenol | Hydroxyl Radical Scavenging | 306.44 µg/mL | |
| α-D-glucosylated eugenol (α-EG) | Not available | Not available |
Note: Direct comparative antioxidant data for α-D-glucosylated eugenol was not available in the reviewed literature.
Key Findings and Discussion
The available data indicates that glycosylation of eugenol has a notable impact on its biological activity. In a non-cellular environment, the aglycone eugenol exhibits stronger direct inhibition of the COX-2 enzyme.[2] However, in a cellular context, the glycosylated form, α-EG, demonstrates superior anti-inflammatory effects by more potently inhibiting nitric oxide production in macrophages.[2] This suggests that α-EG may act as a prodrug, being hydrolyzed by intracellular enzymes like α-glucosidase to release eugenol at the site of action, potentially leading to a more targeted and sustained effect.[2]
Eugenol itself is a well-documented antioxidant, effectively scavenging various free radicals.[3][4][5] While quantitative antioxidant data for eugenol glycosides is scarce, the enhanced anti-inflammatory effect of α-EG in a cellular model suggests that the glycoside form does not impede, and may even enhance, its overall beneficial effects in a biological system.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Non-cellular)
This assay evaluates the direct inhibitory effect of a compound on the activity of the COX-2 enzyme, which is crucial in the inflammatory cascade.
-
Principle: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
A reaction mixture is prepared containing reaction buffer, heme, and the test compound (eugenol or α-EG) or a vehicle control.
-
Human recombinant COX-2 enzyme is added to the mixture.
-
The reaction is initiated by adding arachidonic acid, the substrate for COX-2.
-
The absorbance is measured at 590 nm. The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control.
-
-
Reference: Based on commercially available COX inhibitor screening kits.[6]
Nitric Oxide (NO) Production Inhibition Assay (Cellular)
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds (eugenol or α-EG) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any inhibitor.
-
-
Reference: Based on the methodology described in the study comparing eugenol and α-EG.[2]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, and the color fades. The change in absorbance is proportional to the antioxidant activity.
-
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
-
Reference: A widely used method for assessing antioxidant activity.[7][8]
Signaling Pathway Visualizations
The anti-inflammatory and antioxidant effects of eugenol and its derivatives are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of anti-inflammatory activities of α-D-glucosylated eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Eugenol Rutinoside: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of eugenol rutinoside. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like any laboratory chemical, follows a systematic process of identification, segregation, storage, and collection.
Step 1: Waste Identification and Classification
-
Hazard Assessment: Although a specific SDS for this compound is not available, it should be handled as a potentially hazardous chemical. Based on the known properties of its aglycone, eugenol, it may possess irritant and sensitizing properties. All chemical waste, including unused this compound, solutions containing it, and contaminated materials, must be treated as hazardous waste.[1]
-
Waste Stream Determination: Determine the appropriate waste stream for this compound according to your institution's waste management plan. This will likely be a "non-halogenated organic solvent" or a specific "chemical waste" stream.
Step 2: Segregation of Waste
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[2] Incompatible chemicals should be stored separately to prevent dangerous reactions.[2]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), absorbent materials) from liquid waste (e.g., unused solutions).
Step 3: Proper Waste Storage
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.[3]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant"). The date of waste accumulation should also be clearly marked.[4]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[3][5] The SAA should be a secondary containment area to prevent spills from spreading.
Step 4: Waste Collection and Disposal
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy (often not to exceed one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4]
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and regulatory agencies.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[1][5]
Hazard Profile (Based on Eugenol)
As a precautionary measure, the known hazards of eugenol are summarized below to inform handling and disposal decisions for this compound.
| Hazard Category | Description |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Skin Sensitization | May cause an allergic skin reaction. |
This data is for Eugenol and should be used as a proxy for hazard assessment of this compound in the absence of specific data.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste, applicable to substances like this compound.
Caption: Laboratory Chemical Waste Disposal Workflow.
By adhering to these established procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any questions or clarification.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
